Fenitrothion-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLGFHPUIJIMJ-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661971 | |
| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-59-4 | |
| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Fenitrothion-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Fenitrothion-d6, a deuterated analog of the widely used organophosphate insecticide, Fenitrothion. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for metabolism, pharmacokinetic, and residue analysis studies.
Chemical and Physical Properties
This compound is a synthetic organothiophosphate compound where six hydrogen atoms on the two O-methyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to Fenitrothion but has a distinct, higher molecular weight. While specific experimental data for the deuterated form is not always available, the physical and chemical properties of unlabeled Fenitrothion serve as a reliable proxy.
Table 1: Physicochemical Properties of Fenitrothion and this compound
| Property | Fenitrothion | This compound |
| Molecular Formula | C₉H₁₂NO₅PS | C₉D₆H₆NO₅PS |
| Molecular Weight | 277.23 g/mol [1] | 283.27 g/mol [2] |
| CAS Number | 122-14-5[1] | 203645-59-4[2] |
| Appearance | Yellow-brown liquid[1] | Clear, colorless to yellow liquid[2] |
| Melting Point | 3.4 °C[1][3] | Not specified; expected to be similar to Fenitrothion |
| Boiling Point | 118 °C at 0.05 mmHg[1] | Not specified; expected to be similar to Fenitrothion |
| Solubility in Water | 14 mg/L at 30 °C[4][5] | Not specified; expected to be similar to Fenitrothion |
| Solubility in Organic Solvents | Readily soluble in dichloromethane, 2-propanol, and toluene; hardly soluble in n-hexane[1]. | Freely soluble in alcohols, esters, ketones, and aromatic hydrocarbons[4]. A commercially available solution is 100 µg/mL in cyclohexane. |
| log P (octanol/water) | 3.30[1] | Not specified; expected to be similar to Fenitrothion |
| Vapor Pressure | 6 x 10⁻⁶ mmHg at 20 °C[4] | Not specified; expected to be similar to Fenitrothion |
| Stability | Hydrolyzed by alkali; half-life of 4.5 hours in 0.01 N NaOH at 30 °C. Decomposed by heat at 145 °C[4]. Stable at normal ambient temperatures when stored as recommended[6]. | Stable under prescribed storage conditions[6]. Recommended storage is as per the Certificate of Analysis, typically long-term at 2-8°C. |
| Isotopic Purity | Not Applicable | Typically ≥98% as specified in Certificates of Analysis from suppliers. |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods to compensate for analyte loss during sample preparation and instrumental analysis. The following provides a generalized methodology for the determination of Fenitrothion in environmental or biological samples using gas chromatography-mass spectrometry (GC-MS).
Determination of Fenitrothion using this compound as an Internal Standard by GC-MS
Objective: To quantify the concentration of Fenitrothion in a sample matrix (e.g., water, soil, biological tissue) with high accuracy and precision.
Materials and Reagents:
-
Fenitrothion analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in a suitable solvent like cyclohexane or acetonitrile)[7]
-
Organic solvents (e.g., hexane, dichloromethane, acetone, acetonitrile) of appropriate purity
-
Anhydrous sodium sulfate
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
-
Sample matrix
-
GC-MS system with an appropriate column (e.g., a non-polar or semi-polar capillary column)
Methodology:
-
Sample Preparation:
-
Extraction: A known volume or weight of the sample is extracted with an appropriate organic solvent. For solid samples, techniques like sonication or Soxhlet extraction can be employed. For liquid samples, liquid-liquid extraction is common.
-
Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the sample at the beginning of the extraction process.
-
Drying and Concentration: The organic extract is dried using anhydrous sodium sulfate and then concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): For complex matrices, a cleanup step using SPE or gel permeation chromatography may be necessary to remove interfering compounds.
-
-
GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC-MS.
-
Chromatographic Separation: The GC oven temperature is programmed to separate Fenitrothion and this compound from other components in the sample.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both Fenitrothion and this compound, ensuring high sensitivity and selectivity.
-
-
Quantification:
-
A calibration curve is prepared by analyzing a series of standard solutions containing known concentrations of Fenitrothion and a constant concentration of this compound.
-
The ratio of the peak area of Fenitrothion to the peak area of this compound is plotted against the concentration of Fenitrothion.
-
The concentration of Fenitrothion in the sample is determined by calculating the peak area ratio from the sample analysis and interpolating from the calibration curve.
-
Signaling Pathways and Mechanisms of Action
Fenitrothion, like other organophosphates, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE).[8] Additionally, recent studies have highlighted its impact on other cellular signaling pathways.
Cholinesterase Inhibition
The primary mechanism of action for Fenitrothion is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses.
References
- 1. Fenitrothion - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Fenitrothion CAS#: 122-14-5 [m.chemicalbook.com]
- 4. Fenitrothion (EHC 133, 1992) [inchem.org]
- 5. cdn.who.int [cdn.who.int]
- 6. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 7. Qmx Laboratories - Pesticide Stable Isotopes - Page 50 [qmx.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Synthesis and Isotopic Labeling of Fenitrothion-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and isotopic labeling of Fenitrothion-d6, a deuterated internal standard crucial for the accurate quantification of Fenitrothion in various matrices. Fenitrothion is a widely used organophosphorothioate insecticide, and the availability of its stable isotope-labeled counterpart is essential for metabolism, environmental fate, and residue analysis studies. This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and expected analytical data for this compound.
Overview of the Synthetic Strategy
The synthesis of this compound (O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) phosphorothioate) is analogous to the established synthesis of unlabeled Fenitrothion. The key step involves the introduction of the deuterium labels via the use of deuterated methanol (CD3OD). The proposed two-step synthesis is outlined below:
Step 1: Synthesis of O,O-di(methyl-d3) phosphorochloridothioate. This intermediate is prepared by the reaction of thiophosphoryl chloride (PSCl3) with deuterated methanol (CD3OD) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Step 2: Synthesis of this compound. The deuterated intermediate, O,O-di(methyl-d3) phosphorochloridothioate, is then coupled with 3-methyl-4-nitrophenol in the presence of a base to yield the final product, this compound.
This approach ensures the specific incorporation of six deuterium atoms at the two methoxy groups, providing a stable and distinct mass shift for mass spectrometry-based applications.
Experimental Protocols
The following are proposed detailed methodologies for the key experiments in the synthesis of this compound. These protocols are based on established procedures for the synthesis of unlabeled Fenitrothion and related organophosphorus compounds.[1]
Synthesis of O,O-di(methyl-d3) phosphorochloridothioate
Materials:
-
Thiophosphoryl chloride (PSCl3)
-
Deuterated methanol (CD3OD, 99.5 atom % D)
-
Triethylamine (TEA)
-
Anhydrous toluene
Procedure:
-
A solution of deuterated methanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0-5 °C.
-
Thiophosphoryl chloride (1.0 equivalent) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate, containing the crude O,O-di(methyl-d3) phosphorochloridothioate in toluene, is used directly in the next step without further purification.
Synthesis of this compound
Materials:
-
Crude O,O-di(methyl-d3) phosphorochloridothioate solution in toluene
-
3-Methyl-4-nitrophenol
-
Potassium carbonate (K2CO3) or triethylamine (TEA)
-
Anhydrous acetone or acetonitrile
Procedure:
-
To a solution of 3-methyl-4-nitrophenol (1.0 equivalent) in anhydrous acetone or acetonitrile, potassium carbonate or triethylamine (1.2 equivalents) is added.
-
The mixture is stirred at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
The crude solution of O,O-di(methyl-d3) phosphorochloridothioate in toluene (approximately 1.1 equivalents) is added to the reaction mixture.
-
The reaction mixture is heated to reflux (50-60 °C) and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a yellowish-brown oil.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C9H6D6NO5PS |
| Molecular Weight | 283.27 g/mol [2] |
| CAS Number | 203645-59-4[2] |
| Appearance | Yellowish-brown oil |
| Isotopic Purity | ≥ 98 atom % D |
Table 2: Expected Reaction Parameters and Yields
| Step | Reactants | Stoichiometry | Solvent | Base | Temperature | Time | Expected Yield |
| 1 | PSCl3, CD3OD | 1 : 2 | Toluene | Triethylamine | 0-5 °C to RT | 2-4 h | > 80% (crude) |
| 2 | Intermediate 1, 3-Methyl-4-nitrophenol | 1.1 : 1 | Acetone | K2CO3 | Reflux | 4-6 h | 70-85% (purified) |
Table 3: Predicted Analytical Data for this compound
| Analytical Technique | Expected Results |
| 1H NMR | Absence of signals for methoxy protons (around 3.8 ppm). Aromatic and methyl protons on the phenyl ring should be observable. |
| 13C NMR | Signals for the deuterated methoxy carbons should appear as multiplets due to C-D coupling. |
| 31P NMR | A single peak characteristic of phosphorothioates. |
| Mass Spectrometry (EI-MS) | Molecular ion (M+) peak at m/z 283. Characteristic fragmentation pattern with a +6 Da shift for fragments containing the two methoxy groups compared to unlabeled Fenitrothion. |
Visualization of Workflow and Synthetic Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Synthetic pathway for the preparation of this compound.
References
An In-depth Technical Guide to the Core Differences Between Fenitrothion and Fenitrothion-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of Fenitrothion and its deuterated isotopologue, Fenitrothion-d6. It details their fundamental chemical and physical distinctions, applications in quantitative analysis, and the underlying toxicological mechanisms. This document is intended to serve as a detailed resource, incorporating experimental methodologies and visual representations of key processes to facilitate a deeper understanding for a scientific audience.
Core Chemical and Physical Differences
The fundamental difference between Fenitrothion and this compound lies in their isotopic composition. This compound is a stable isotope-labeled (SIL) version of Fenitrothion where six hydrogen atoms on the two methoxy groups have been replaced with deuterium atoms. This substitution of a light isotope (protium, ¹H) with a heavy isotope (deuterium, ²H or D) results in a molecule that is chemically identical in terms of reactivity but physically heavier.
This isotopic substitution is visually represented below.
The primary consequence of this substitution is an increase in molecular weight. While other physicochemical properties like solubility, boiling point, and log P are minimally affected and often considered equivalent for practical purposes, the mass difference is critical for analytical applications.
Data Presentation: Comparison of Physicochemical Properties
| Property | Fenitrothion | This compound |
| IUPAC Name | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) phosphorothioate |
| CAS Number | 122-14-5[1][2] | 203645-59-4 |
| Molecular Formula | C₉H₁₂NO₅PS[3][4] | C₉H₆D₆NO₅PS |
| Molecular Weight | 277.23 g/mol [4] | 283.27 g/mol |
| Appearance | Yellow-brown liquid[1] | Clear Colourless to Yellow liquid |
| Melting Point | 0.3 °C[2][5] | Not specified (assumed similar) |
| Boiling Point | 140-145 °C (decomposes)[2][5] | Not specified (assumed similar) |
| Water Solubility | 14 mg/L at 30 °C[2][5] | Not specified (assumed similar) |
| log P (Octanol/Water) | 3.16[2][5] | Not specified (assumed similar) |
Spectroscopic Differentiation
The mass difference between the two compounds is the cornerstone of their analytical distinction, primarily observed in mass spectrometry (MS). In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons with deuterium also leads to predictable changes.
-
Mass Spectrometry (MS): In an MS analysis, the molecular ion ([M]⁺) of this compound will appear at a mass-to-charge ratio (m/z) that is 6 Daltons higher than that of Fenitrothion. Likewise, any fragment ions that retain the two deuterated methoxy groups will also exhibit this +6 Da mass shift. Fragments retaining only one of the methoxy groups will show a +3 Da shift. This clear mass difference allows for the unequivocal differentiation and simultaneous quantification of both compounds, even when they co-elute chromatographically.
-
Nuclear Magnetic Resonance (NMR): In a ¹H NMR spectrum, the characteristic signal for the methoxy protons (a doublet around 3.8 ppm due to coupling with phosphorus) present in Fenitrothion will be absent in the spectrum of this compound. Conversely, a ²H NMR spectrum of this compound would show a signal corresponding to the deuterium nuclei.
Data Presentation: Key Mass Spectrometric Fragments
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion 1 (m/z) | Fragment Structure 1 | Key Fragment Ion 2 (m/z) | Fragment Structure 2 |
| Fenitrothion | 278.0 | 262.0 | [M-CH₃+H]⁺ | 125.0 | [(CH₃O)₂P=S]⁺ |
| This compound | 284.0 | 265.0 | [M-CD₃+H]⁺ | 131.0 | [(CD₃O)₂P=S]⁺ |
Application as an Internal Standard
The most critical application of this compound is its use as an internal standard (IS) for the quantitative analysis of Fenitrothion by isotope dilution mass spectrometry (IDMS).[4] Because this compound is chemically identical to the analyte, it co-behaves through sample extraction, cleanup, and chromatographic separation. Any analyte loss during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's MS signal to the IS's MS signal is used for quantification, correcting for recovery variations and matrix effects, thereby providing highly accurate and precise results.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound follows the same pathway as unlabeled Fenitrothion, but utilizes a deuterated reagent. A common industrial synthesis for Fenitrothion involves the reaction of 3-methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate. For the deuterated analog, a deuterated phosphorodiamidite is required.
Materials:
-
3-methyl-4-nitrophenol
-
O,O-di(methyl-d3) phosphorochloridothioate (custom synthesis or commercially available)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Standard glassware for organic synthesis under inert atmosphere
Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Stir the suspension at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Slowly add O,O-di(methyl-d3) phosphorochloridothioate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude oil is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
-
Confirm structure and isotopic purity via ¹H NMR, ²H NMR, and high-resolution mass spectrometry.
Protocol 2: Quantification of Fenitrothion in a Matrix (e.g., Sediment)
This protocol outlines a general procedure using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[6]
Materials:
-
Sediment sample (10 g)
-
This compound internal standard solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
LC-MS/MS system with an ESI source
Methodology:
-
Extraction:
-
Weigh 10 g of the homogenized sediment sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard solution.
-
Add 10 mL of ACN with 1% acetic acid.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the final supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.
-
LC Conditions: Use a C18 column with a gradient elution of water (with 0.1% formic acid) and methanol.
-
MS/MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both Fenitrothion and this compound to ensure accurate identification and quantification.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method, which measures the activity of AChE.[7]
Materials:
-
Human recombinant AChE
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Fenitrothion (or its active metabolite, fenitrooxon) solution at various concentrations
-
96-well microplate and plate reader (412 nm)
Methodology:
-
Prepare working solutions: AChE solution, ATCI solution, and DTNB solution in the phosphate buffer.
-
In the wells of a 96-well plate, add 20 µL of different concentrations of the Fenitrothion solution (inhibitor). Include a control well with buffer only.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 20 µL of ATCI and 140 µL of DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each Fenitrothion concentration relative to the control well.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Mechanism of Action & Metabolism
Fenitrothion itself is not a potent inhibitor of acetylcholinesterase. It is a pro-insecticide that requires metabolic activation. In target organisms (and mammals), cytochrome P450 enzymes convert Fenitrothion to its oxygen analog, fenitrooxon, through oxidative desulfuration.[2] Fenitrooxon is a highly potent inhibitor of AChE.
Fenitrooxon covalently phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive.[8] This leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.[7]
Conclusion
The distinction between Fenitrothion and this compound is a clear example of the power of isotopic labeling in modern analytical science. While chemically analogous, the six-Dalton mass difference of this compound makes it an indispensable tool, primarily serving as a robust internal standard for isotope dilution mass spectrometry. This application allows for highly accurate, precise, and reliable quantification of Fenitrothion residues in complex matrices. Understanding this core difference, along with the associated analytical protocols and the compound's metabolic pathway, is essential for researchers in environmental science, toxicology, and drug development.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 160. Fenitrothion (FAO/PL:1969/M/17/1) [inchem.org]
- 3. Metabolism of an Insecticide Fenitrothion by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fenitrothion (EHC 133, 1992) [inchem.org]
- 6. arxiv.org [arxiv.org]
- 7. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Core of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This technical guide delves into the critical role of deuterated internal standards, offering an in-depth exploration of their application, benefits, and underlying principles. For professionals in drug development and bioanalysis, a thorough understanding of these tools is not just advantageous—it is essential for robust and reliable data.
The Fundamental Role of Internal Standards in Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique, but it is susceptible to variations that can impact quantitative accuracy.[1] These variations can arise from multiple sources throughout the analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in instrument performance.[1][2] A critical challenge in liquid chromatography-mass spectrometry (LC-MS) is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][3]
To counteract these variables, an internal standard (IS) is introduced into every sample, calibrator, and quality control sample at a constant concentration.[2][4] The IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. By measuring the ratio of the analyte's response to the IS's response, variations in the analytical process can be normalized, leading to more accurate and precise quantification.[3][5]
Why Deuterated Standards are the Gold Standard
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization.[4] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the "gold standard" for quantitative MS methods because they come closest to this ideal.[1][4]
In a deuterated internal standard, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[6][7] This substitution results in a molecule that is chemically almost identical to the analyte but has a higher mass.[2] This small mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly throughout the analytical process.[2]
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Because the deuterated IS co-elutes with the analyte, it experiences the same matrix-induced ionization suppression or enhancement, allowing for effective normalization.[3][5]
-
Compensation for Extraction Variability: The deuterated IS has nearly identical extraction recovery to the analyte, correcting for inconsistencies during sample preparation.[4]
-
Improved Precision and Accuracy: By accounting for various sources of error, deuterated internal standards significantly enhance the robustness, precision, and accuracy of bioanalytical methods.[4][5]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical method validations incorporate SIL internal standards, indicating a strong preference for their use.[3]
Synthesis and Selection of Deuterated Internal Standards
The synthesis of a suitable deuterated internal standard is a critical step. It can be achieved through various methods, including:
-
Hydrogen/Deuterium Exchange: This method involves exchanging hydrogen atoms on the analyte molecule with deuterium from a deuterated solvent, often catalyzed by acid, base, or metal catalysts.[7]
-
Total Synthesis: Building the molecule from deuterated precursors provides complete control over the position and number of deuterium labels.[2]
-
Catalytic Deuteration: Introducing deuterium selectively using catalysts under deuterium gas.[2]
Critical Considerations for Selecting a Deuterated Internal Standard:
-
Stability of the Label: Deuterium atoms should be placed on non-exchangeable positions within the molecule.[7] Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be susceptible to exchange with hydrogen from the solvent, compromising the standard's integrity.[7]
-
Sufficient Mass Increase: The mass difference between the analyte and the deuterated IS should be large enough to prevent isotopic crosstalk, where the natural isotopic distribution of the analyte interferes with the signal of the IS.[4] A mass increase of +3 amu or more is generally recommended.
-
Isotopic Purity: The deuterated internal standard should have a high degree of isotopic enrichment and be free from significant amounts of the unlabeled analyte.[8] The presence of unlabeled analyte as an impurity in the IS can lead to artificially inflated measurements of the analyte.[8]
Experimental Workflow and Protocols
The use of deuterated internal standards is a cornerstone of quantitative bioanalysis in drug development. A typical workflow involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram: General Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard
Caption: A typical workflow for quantifying an analyte in a biological matrix using a deuterated internal standard.
Example Experimental Protocol: Quantification of Vitamin D Metabolites in Human Serum
This protocol is a summarized example based on methodologies for analyzing vitamin D metabolites using deuterated internal standards.[9][10]
1. Preparation of Calibration Standards and Internal Standard Solution:
-
Prepare stock solutions of the vitamin D metabolite analytes and their corresponding deuterated internal standards in a suitable organic solvent.
-
Create a series of calibration standards by spiking known concentrations of the analytes into a surrogate matrix (e.g., charcoal-stripped serum).
-
Prepare a working internal standard solution at a fixed concentration.
2. Sample Preparation:
-
To 100 µL of serum sample, calibrator, or quality control sample, add 200 µL of the internal standard solution.[9]
-
Vortex mix the samples.
-
Perform a liquid-liquid extraction (LLE) or supported liquid extraction (SLE) to isolate the analytes and internal standard from the bulk of the matrix components. For example, using a mixture of hexane and ethyl acetate.[9]
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase C18 column to chromatographically separate the analytes and internal standards from other matrix components. Use a gradient elution with mobile phases such as water with a small amount of formic acid and methanol or acetonitrile.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Performance
The use of deuterated internal standards demonstrably improves assay performance. While structural analog internal standards can be used, SIL internal standards generally provide superior results, especially in complex matrices.
| Parameter | Structural Analog IS | Deuterated (SIL) IS | Reference |
| Assay Bias (Mean) | 96.8% | 100.3% | |
| Standard Deviation of Bias | 8.6% | 7.6% | |
| Interpatient Assay Imprecision (CV) for Sirolimus | 7.6% - 9.7% | 2.7% - 5.7% | [11] |
As the data indicates, the implementation of a SIL internal standard for the analysis of a depsipeptide marine anticancer agent resulted in a mean bias closer to 100% and a statistically significant reduction in variance compared to a butyric acid analog IS. Similarly, for the immunosuppressant drug sirolimus, a deuterated internal standard yielded consistently lower interpatient assay imprecision than a structural analog (desmethoxyrapamycin).[11]
Potential Pitfalls and Limitations
While deuterated internal standards are powerful tools, they are not without potential challenges that researchers must be aware of.
Diagram: Potential Issues with Deuterated Internal Standards
Caption: Key considerations and potential pitfalls when using deuterated internal standards in mass spectrometry.
-
Isotope Effects: The substitution of hydrogen with the heavier deuterium can sometimes lead to slight differences in physicochemical properties.[12] This "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier in reversed-phase liquid chromatography than the unlabeled analyte.[13] If this chromatographic shift is significant, the analyte and IS may experience different matrix effects, which can compromise the accuracy of the correction.[14]
-
In-Source Loss or Exchange of Deuterium: The stability of the deuterium label is crucial. In some cases, deuterium atoms can be lost or exchanged under certain mass spectrometry conditions or in acidic/basic solutions.[12] This can lead to an inaccurate measurement of the internal standard.
-
Purity of the Standard: As mentioned, the presence of the unlabeled analyte in the deuterated internal standard material can lead to overestimation of the analyte's concentration.[8] It is essential to use highly pure standards and to assess the contribution of the IS to the analyte signal.
Conclusion
Deuterated internal standards are indispensable tools in modern mass spectrometry, particularly for applications in drug development, clinical diagnostics, and other fields requiring high-accuracy quantitative analysis. By closely mimicking the behavior of the target analyte, they provide a robust means of correcting for inevitable variations in sample preparation and analysis, most notably the matrix effect. While careful consideration must be given to their synthesis, selection, and potential limitations, the use of deuterated internal standards is a key strategy for ensuring the reliability, accuracy, and defensibility of quantitative LC-MS data. The investment in a high-quality, stable isotope-labeled internal standard often translates to more robust methods, reduced data variability, and greater confidence in analytical results.[3]
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Applications of High-Purity Fenitrothion-d6: A Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of commercial sources for high-purity Fenitrothion-d6. It also details its primary mechanism of action and relevant signaling pathways, alongside a representative analytical methodology.
This compound, the deuterated analog of the organophosphate insecticide Fenitrothion, serves as an indispensable internal standard for quantitative analysis in various matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response. This guide offers a structured summary of commercially available this compound, its biological interactions, and a foundational experimental protocol for its application.
Commercial Supplier Data
The following table summarizes the product specifications for high-purity this compound from various commercial suppliers. This allows for a streamlined comparison of available products to suit specific research needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Product Format | Storage Temperature |
| LGC Standards | This compound (O,O-dimethyl-d6) | 203645-59-4 | C₉²H₆H₆NO₅PS | 99 atom % D, min 95% Chemical Purity[1] | 0.01 g[1] | Neat[1] | +4°C[1] |
| MyBioSource | Fenitrothion D6 Biochemical | 203645-59-4 | C₉H₆D₆NO₅PS | Not Specified | - | Biochemical | - |
| CymitQuimica | This compound | 203645-59-4 | C₉²H₆H₆NO₅PS | Not Specified | 1mg, 5mg, 2500µg[2] | Clear Colourless To Yellow[2] | - |
| HPC Standards | D6-Fenitrothion | 203645-59-4 | Not Specified | High-Purity | 1x10mg | Neat | - |
| D6-Fenitrothion solution | 203645-59-4 | Not Specified | 100 µg/ml in Acetonitrile | 1x1ml | Solution | - | |
| Pharmaffiliates | This compound | 203645-59-4 | C₉H₆D₆NO₅PS | Highly Pure | - | - | - |
| MedchemExpress | This compound | 203645-59-4 | C₉H₆D₆NO₅PS | Not Specified | 1 mg, 5 mg | Neat | Room temperature |
Mechanism of Action and Signaling Pathways
Fenitrothion, like other organophosphates, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nerve impulses.
Beyond its primary mode of action, studies have indicated that Fenitrothion can influence other cellular signaling pathways. Notably, it has been shown to inhibit AMPKα and the IRS1/PI3K/AKT signaling pathway, which are critical regulators of cellular energy homeostasis and metabolism.[5] Furthermore, Fenitrothion exposure has been linked to the induction of apoptosis, or programmed cell death.[5]
Caption: Primary mechanism and other affected signaling pathways of Fenitrothion.
Experimental Protocol: Quantitative Analysis of Fenitrothion using this compound as an Internal Standard
The following protocol provides a general framework for the quantitative analysis of Fenitrothion in a given matrix using this compound as an internal standard, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely applicable for residue analysis in environmental and biological samples.
1. Materials and Reagents
-
Fenitrothion analytical standard
-
This compound internal standard
-
High-purity solvents (e.g., acetone, hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Standard Solution Preparation
-
Prepare individual stock solutions of Fenitrothion and this compound in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the Fenitrothion stock solution.
-
Spike each calibration standard with a constant, known concentration of the this compound internal standard solution.
3. Sample Preparation
-
Extraction: Homogenize the sample (e.g., soil, water, tissue) and extract with an appropriate solvent (e.g., ethyl acetate). The choice of solvent will depend on the sample matrix. For solid samples, a technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed.
-
Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the extract.
-
Clean-up (if necessary): For complex matrices, a clean-up step using SPE may be required to remove interfering compounds. Condition the SPE cartridge, load the sample, wash with a weak solvent, and elute the analytes with a stronger solvent.
-
Concentration: Concentrate the final extract to a small volume under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Injection: Inject an aliquot of the prepared sample or standard into the GC-MS system.
-
Chromatographic Separation: Use a temperature program that provides good separation of Fenitrothion and this compound from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both Fenitrothion and this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Fenitrothion to the peak area of this compound against the concentration of Fenitrothion for each calibration standard.
-
Determine the concentration of Fenitrothion in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Caption: A typical experimental workflow for the analysis of Fenitrothion.
References
- 1. This compound (O,O-dimethyl-d6) | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 203645-59-4 | LGC Standards [lgcstandards.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Isolation and Characterization of Fenitrothion (Organophosphate Insecticide) Degrading Fungi from Paddy Fields - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. medchemexpress.com [medchemexpress.com]
Fenitrothion-d6 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of Fenitrothion-d6. The information is intended to support laboratory professionals in the safe use and management of this compound. For the purpose of this guide, toxicological data for the parent compound, Fenitrothion, is presented, as specific comprehensive toxicological studies on the deuterated form are not widely available. It is a standard and prudent practice in safety assessments to assume that the toxicological properties of a deuterated compound are comparable to its non-deuterated counterpart.
Chemical and Physical Properties
This compound is the deuterium-labeled version of Fenitrothion, a broad-spectrum organophosphate insecticide.[1] As a stable isotope-labeled compound, it is primarily used as an internal standard in analytical testing.
| Property | Value | Reference(s) |
| Chemical Name | Phosphorothioic acid, O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) ester | [2][3] |
| Synonyms | Fenitrothion D6 (O,O-dimethyl D6) | [2] |
| CAS Number | 203645-59-4 | [2] |
| Molecular Formula | C₉²H₆H₆NO₅PS | [2] |
| Molecular Weight | 283.27 g/mol | [2] |
| Appearance | Clear Colourless to Yellow Liquid | [2] |
| Solubility | Practically insoluble in water. Soluble in many organic solvents such as alcohols, esters, ketones, and aromatic hydrocarbons. | [4] |
Hazard Identification and GHS Classification
Fenitrothion is classified as a moderately hazardous substance.[4] The following GHS classification is for the parent compound, Fenitrothion, and should be applied to this compound for safety and handling purposes.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Specific Target Organ Toxicity, Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger[5]
Pictograms:
-
Skull and crossbones (GHS06)
-
Health hazard (GHS08)
-
Environment (GHS09)
Toxicological Data (Fenitrothion)
The primary mechanism of Fenitrothion's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and muscles.[7][8]
| Toxicity Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 250 - 800 mg/kg | |
| LD₅₀ | Mouse | Oral | 715 - 870 mg/kg | |
| LD₅₀ | Guinea Pig | Oral | 500 mg/kg | |
| LD₅₀ | Cat | Oral | 142 mg/kg | |
| LD₅₀ | Rat | Dermal | >890 mg/kg | |
| LC₅₀ (96-hour) | Brook Trout | Aquatic | 1.7 ppm | |
| LC₅₀ (96-hour) | Bluegill Sunfish | Aquatic | 3.8 ppm | |
| LD₅₀ | Chicken | Oral | 28 mg/kg | |
| LD₅₀ | Bobwhite Quail | Oral | 23.6 mg/kg | |
| LD₅₀ | Mallard | Oral | 1190 mg/kg |
Experimental Protocols
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
This method is designed to assess the acute toxic effects of a substance following oral administration.
-
Principle: A stepwise procedure is used with a small number of animals per step to obtain sufficient information on the acute toxicity of the substance to enable its classification.[9]
-
Animal Selection: Healthy, young adult rodents (typically rats) of a single sex (usually females) are used.[9]
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.[9]
-
Dose Preparation and Administration: The test substance is administered in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[10]
-
Procedure:
-
Three animals are used in the first step.
-
If no mortality or signs of severe toxicity are observed, the next higher dose is administered to another group of three animals.
-
If mortality is observed, the next lower dose is administered to a new group of three animals.
-
This process is repeated until the dose causing mortality or evident toxicity is identified.[11]
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days after dosing.[11]
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[12]
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.[10]
Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)
This method assesses the potential short-term hazards of a substance when exposed through the skin.
-
Principle: The test substance is applied in a single dose to the skin of experimental animals.[13]
-
Animal Selection: Healthy young adult animals (e.g., rats, rabbits) with intact skin are used. At least five animals of the same sex are used per dose level.[13]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[14]
-
Application of Test Substance: The substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[14][15]
-
Observations: Animals are observed for signs of toxicity and mortality for 14 days. Body weights are recorded weekly.
-
Pathology: All animals undergo a gross necropsy.
-
Data Analysis: The results are used to determine the LD₅₀ value and classify the substance for acute dermal toxicity.[13]
Cholinesterase Activity Assay (Colorimetric Method)
This assay is used to determine the inhibitory effect of a substance on acetylcholinesterase activity.
-
Principle: The assay measures the activity of cholinesterase by detecting the product of the enzymatic reaction. In the presence of an inhibitor like Fenitrothion, the rate of the reaction decreases.
-
Reagents and Materials:
-
Cholinesterase Assay Buffer
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Substrate (e.g., Acetylthiocholine)
-
Chromogen (e.g., DTNB)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometric plate reader
-
-
Procedure:
-
Prepare a reaction mix containing the assay buffer, substrate, and chromogen.
-
Add the enzyme (AChE or BChE) to the wells of the microplate.
-
Add the test compound (this compound) at various concentrations to the wells.
-
Initiate the reaction by adding the reaction mix to the wells.
-
Measure the absorbance at 412 nm in kinetic mode for 10-30 minutes at room temperature.[16]
-
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The inhibitory effect of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Handling and Storage Precautions
Personal Protective Equipment (PPE)
-
Respiratory Protection: Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary.[5]
-
Hand Protection: Wear protective gloves.[5]
-
Eye Protection: Wear safety glasses or goggles.[5]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
Safe Handling Practices
-
Avoid contact with skin and eyes.[17]
-
Avoid inhalation of vapor or mist.[17]
-
Use only in a well-ventilated area.[5]
-
Keep away from food, drink, and animal feeding stuffs.[17]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Storage
-
Store locked up.[17]
-
Keep in the original container.[17]
-
Keep the container tightly closed in a cool, well-ventilated place.[17]
-
Protect containers from damage.[17]
First-Aid Measures
-
Inhalation: Move the affected person to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel may give oxygen. Get medical attention.[17]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin thoroughly with soap and water. Get medical advice/attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[5]
Accidental Release Measures
-
Personal Precautions: Wear protective clothing as described in Section 6.1. Avoid inhalation of vapors.[17]
-
Environmental Precautions: Avoid discharge into drains or watercourses.[17]
-
Methods for Cleaning Up: Absorb spillage with non-combustible, absorbent material. Collect and place in suitable waste disposal containers and seal securely.[17]
Disposal Considerations
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[5]
-
Do not reuse empty containers.[17]
Disclaimer: This document is intended as a guide and does not replace the need for a comprehensive risk assessment before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 203645-59-4 | LGC Standards [lgcstandards.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. independentsown.com.au [independentsown.com.au]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. scribd.com [scribd.com]
- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 15. Acute dermal toxicity studies | PPTX [slideshare.net]
- 16. assaygenie.com [assaygenie.com]
- 17. sumitomo-chem.com.au [sumitomo-chem.com.au]
Methodological & Application
Application Note: Quantitative Analysis of Fenitrothion in Environmental Samples using Fenitrothion-d6 as an Internal Standard by GC-MS/MS
Introduction
Fenitrothion is a broad-spectrum organophosphorus insecticide widely used in agriculture and public health programs. Its presence in environmental matrices such as soil, water, and food commodities is a significant concern due to its potential toxicity. Accurate and reliable quantification of fenitrothion residues is crucial for monitoring environmental contamination and ensuring food safety.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of pesticide residues due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Fenitrothion-d6, is the gold standard for quantitative analysis. This compound, being chemically identical to the analyte, co-elutes and experiences similar ionization and fragmentation, effectively compensating for matrix effects and variations in sample preparation and instrument response. This application note details a robust and validated method for the determination of fenitrothion in various matrices using this compound as an internal standard.
Materials and Methods
Reagents and Standards Fenitrothion and this compound analytical standards were procured from certified suppliers. All solvents used, including acetonitrile and ethyl acetate, were of pesticide residue analysis grade. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction kits were used for sample preparation.
Sample Preparation (QuEChERS Protocol) A modified QuEChERS method was employed for the extraction of fenitrothion from the sample matrix.
-
Homogenization: A representative 10 g sample (e.g., soil, fruit, or vegetable homogenate) was weighed into a 50 mL centrifuge tube.
-
Internal Standard Spiking: The sample was spiked with a known concentration of this compound solution.
-
Extraction: 10 mL of acetonitrile was added to the tube. The tube was capped and shaken vigorously for 1 minute.
-
Salting Out: QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) were added. The tube was immediately shaken for another minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant was transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄ for cleanup. The tube was vortexed and centrifuged.
-
Final Extract: The final supernatant was transferred to an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Instrumentation and Conditions The analysis was performed on a triple quadrupole GC-MS/MS system. The instrumental parameters were optimized for the detection of fenitrothion and its deuterated internal standard.
| Parameter | Condition |
| Gas Chromatograph | Triple Quadrupole GC-MS/MS System |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless, 250°C, 1 µL injection volume |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then 10°C/min to 300°C, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Transfer Line | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions The following MRM transitions were used for the quantification and confirmation of fenitrothion and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Fenitrothion | 277 | 125 | 15 | Quantifier |
| Fenitrothion | 277 | 109 | 20 | Qualifier |
| This compound | 283 | 128 | 15 | Quantifier |
| This compound | 283 | 112 | 20 | Qualifier |
| *Note: MRM transitions for this compound are predicted based on the known fragmentation of fenitrothion and the location of the deuterium labels. These should be experimentally verified by the user. |
Results and Discussion
Method Validation The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery in a representative matrix (e.g., tomato).
Linearity A seven-point matrix-matched calibration curve was constructed by plotting the peak area ratio of fenitrothion to this compound against the concentration of fenitrothion. The calibration curve showed excellent linearity over the concentration range of 1 to 200 µg/kg.
| Parameter | Value |
| Calibration Range | 1 - 200 µg/kg |
| Correlation Coefficient (R²) | > 0.998 |
| Regression Equation | y = mx + c |
LOD, LOQ, and Recovery The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. Recovery studies were performed by spiking blank matrix samples at three different concentration levels. The use of this compound as an internal standard resulted in high accuracy and precision.[1]
| Parameter | Value |
| LOD | 0.5 µg/kg |
| LOQ | 1.5 µg/kg |
| Spike Level (µg/kg) | Mean Recovery (%) |
| 5 | 98.5 |
| 50 | 101.2 |
| 150 | 99.3 |
Conclusion
This application note presents a highly sensitive, selective, and robust GC-MS/MS method for the quantitative analysis of fenitrothion in environmental samples. The use of this compound as an internal standard effectively mitigates matrix effects and ensures high accuracy and precision of the results. The described QuEChERS sample preparation protocol is efficient and suitable for a wide range of matrices. This method is well-suited for routine monitoring of fenitrothion residues in food safety and environmental laboratories.
Detailed Experimental Protocol
1.0 Objective To provide a step-by-step procedure for the quantitative analysis of fenitrothion in a given matrix using this compound as an internal standard by GC-MS/MS.
2.0 Materials
-
Fenitrothion standard (≥98% purity)
-
This compound standard (≥98% purity)
-
Acetonitrile (pesticide residue grade)
-
Ethyl acetate (pesticide residue grade)
-
50 mL polypropylene centrifuge tubes
-
15 mL d-SPE tubes with PSA and MgSO₄
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
3.0 Standard Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh 10 mg of fenitrothion and this compound into separate 10 mL volumetric flasks and dissolve in ethyl acetate.
-
Working Standard Solution (10 mg/L): Prepare a working standard solution of fenitrothion by diluting the primary stock solution with ethyl acetate.
-
Internal Standard Spiking Solution (1 mg/L): Prepare the internal standard spiking solution by diluting the this compound primary stock solution with acetonitrile.
-
Calibration Standards (1-200 µg/kg): Prepare a series of matrix-matched calibration standards by spiking appropriate aliquots of the fenitrothion working standard solution into blank matrix extract. Add a constant amount of the internal standard spiking solution to each calibration standard.
4.0 Sample Preparation (QuEChERS)
-
Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 mg/L this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet.
-
Immediately cap and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
5.0 GC-MS/MS Analysis
-
Set up the GC-MS/MS system with the parameters listed in the application note.
-
Create an acquisition method with the specified MRM transitions for fenitrothion and this compound.
-
Create a sequence table including the calibration standards, a blank, and the prepared samples.
-
Run the sequence.
6.0 Data Analysis
-
Process the acquired data using the instrument's software.
-
Generate a calibration curve by plotting the peak area ratio of the quantifier ion of fenitrothion to the quantifier ion of this compound against the concentration.
-
Quantify the amount of fenitrothion in the samples using the regression equation from the calibration curve.
-
Confirm the identity of fenitrothion by ensuring the retention time is within an acceptable window and the ratio of the quantifier to qualifier ion is within ±30% of that in the standards.
Visualizations
Caption: Workflow for the GC-MS/MS analysis of Fenitrothion using a deuterated internal standard.
References
Application Note: Quantitative Analysis of Fenitrothion in Vegetable Matrices using Isotope Dilution Mass Spectrometry
Abstract
This application note presents a detailed protocol for the quantification of Fenitrothion in vegetable matrices using Isotope Dilution Mass Spectrometry (IDMS). The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fenitrothion-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction
Fenitrothion is a broad-spectrum organophosphorus insecticide widely used in agriculture to control pests on a variety of crops, including fruits, vegetables, and cereals.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenitrothion in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis.[3] It involves the addition of a known amount of a stable isotope-labeled analog of the analyte of interest to the sample at the beginning of the analytical process. The isotopically labeled internal standard (IL-IS) behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis, thereby compensating for any losses or variations. This results in improved accuracy and precision compared to methods using external or surrogate internal standards. This compound is the deuterated form of Fenitrothion and serves as an excellent internal standard for its IDMS analysis.
This application note provides a comprehensive protocol for the determination of Fenitrothion in a representative vegetable matrix (lettuce) using a QuEChERS extraction and cleanup, followed by LC-MS/MS analysis with this compound as the internal standard.
Experimental Protocol
Materials and Reagents
-
Fenitrothion analytical standard (≥98% purity)
-
This compound (≥98% purity, deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Trisodium citrate dihydrate (analytical grade)
-
Disodium hydrogen citrate sesquihydrate (analytical grade)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)
-
QuEChERS extraction tubes (50 mL) and d-SPE cleanup tubes (2 mL or 15 mL)
Sample Preparation (QuEChERS AOAC 2007.01 Method)
-
Homogenization: Homogenize a representative portion of the vegetable sample (e.g., lettuce) to a uniform paste.
-
Weighing: Weigh 15 g of the homogenized sample into a 50 mL QuEChERS extraction tube.
-
Fortification: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Add the AOAC QuEChERS extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and C18 sorbents (and GCB if the matrix is highly pigmented like spinach).
-
Shake the d-SPE tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.
-
Sample Dilution and Filtration:
-
Take an aliquot of the cleaned-up extract and dilute it with an appropriate solvent (e.g., mobile phase initial conditions).
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation.
-
Mobile Phase:
-
A: 5 mM ammonium formate and 0.1% formic acid in water
-
B: 5 mM ammonium formate and 0.1% formic acid in methanol
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. A representative gradient is provided below:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS/MS Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transitions for Fenitrothion and this compound should be optimized on the specific instrument. Representative transitions are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Fenitrothion | 278.0 | 125.1 | 15 | 109.1 | 20 |
| This compound | 284.0 | 125.1 | 15 | 112.1 | 20 |
Note: The collision energies are starting points and should be optimized for the specific mass spectrometer being used.
Data Presentation
The following table summarizes the expected quantitative performance data for the IDMS method for Fenitrothion based on literature values for similar matrices and analytical techniques.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg |
| Recovery | 85% - 115% |
| Precision (%RSD) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for Fenitrothion analysis.
Conclusion
This application note provides a robust and reliable Isotope Dilution Mass Spectrometry method for the quantification of Fenitrothion in vegetable matrices. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity and sensitivity of LC-MS/MS, coupled with the accuracy of isotope dilution, makes this method highly suitable for routine monitoring of Fenitrothion residues in food safety and environmental laboratories. The detailed protocol and performance expectations outlined herein should serve as a valuable resource for researchers and analysts in the field.
References
- 1. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles [mdpi.com]
Application Note: Quantitative Analysis of Fenitrothion Residues in Food Samples Using Fenitrothion-d6 as an Internal Standard
Introduction
Fenitrothion is a broad-spectrum organophosphate insecticide widely used in agriculture to protect crops such as cereals, fruits, and vegetables.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for fenitrothion in food products to ensure consumer safety.[3][4] Accurate and reliable analytical methods are essential for monitoring these residues. The complexity of food matrices can cause significant variability in sample preparation and instrumental analysis, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Fenitrothion-d6, is a crucial technique to compensate for these matrix effects and ensure high accuracy and precision in results.[2][5]
This application note details a robust protocol for the determination of fenitrothion in various food samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound serves as the internal standard to correct for analyte loss during sample processing and to counteract ion suppression or enhancement in the mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process.[5] Because the stable isotope-labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic separation. Any loss of the target analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
The mass spectrometer distinguishes between the native fenitrothion and the deuterated this compound based on their mass-to-charge (m/z) ratio difference. Quantification is then based on the ratio of the instrument response of the analyte to that of the internal standard, rather than the absolute response of the analyte. This ratiometric measurement corrects for variations in sample volume, extraction efficiency, and matrix-induced signal suppression or enhancement, leading to highly reliable and accurate results.
Experimental Protocols
Reagents and Materials
-
Standards: Fenitrothion (Purity ≥98%), this compound (Purity ≥98%)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Ethyl Acetate (Pesticide residue grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate
-
Dispersive SPE (d-SPE) Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) for samples with high pigment content.[6][7]
-
Equipment: High-speed centrifuge, vortex mixer, sample homogenizer (e.g., blender or grinder), analytical balance, volumetric flasks, pipettes.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Fenitrothion and this compound, respectively, in 10 mL of acetonitrile in separate volumetric flasks.
-
Intermediate Standard Solution (10 µg/mL): Prepare a working solution containing both Fenitrothion and this compound by appropriate dilution of the primary stock solutions.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank food matrix extract with the intermediate standard solution to achieve a concentration range relevant to expected residue levels (e.g., 1-100 ng/mL).
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.[8]
-
Homogenization: Weigh 10-15 g of a representative food sample into a blender. For dry samples like cereals, add a specific amount of reagent water to rehydrate before homogenization. Homogenize until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer containing the pesticides and a lower layer of aqueous sample matrix and salts.[8]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile extract into a 2 mL d-SPE centrifuge tube. The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination is 150 mg MgSO₄ and 25 mg PSA.[8] For fatty matrices, C18 may be added, and for samples with high chlorophyll content, GCB can be included.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis
LC-MS/MS Analysis
Liquid chromatography is well-suited for analyzing a broad range of pesticides, including more polar compounds.[9]
-
System: UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Example LC-MS/MS MRM Transitions for Fenitrothion and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
|---|---|---|---|
| Fenitrothion | 278.0 | 125.1 | 109.1 |
| this compound | 284.0 | 125.1 | 112.1 |
GC-MS/MS Analysis
Gas chromatography is a traditional and powerful technique for volatile and semi-volatile pesticides like fenitrothion.[9]
-
System: Gas chromatograph with a tandem quadrupole mass spectrometer.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, ramp to 160°C at 20°C/min, then ramp to 280°C at 5°C/min and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: Example GC-MS/MS MRM Transitions for Fenitrothion and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
|---|---|---|---|
| Fenitrothion | 277.0 | 125.0 | 109.0 |
| this compound | 283.0 | 125.0 | 109.0 |
Method Performance and Data
The use of this compound as an internal standard significantly improves method performance. The following tables summarize typical validation data obtained from methods employing this approach.
Table 3: Method Validation Parameters for Fenitrothion in Food Matrices
| Parameter | Typical Value | Food Matrix | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.005 mg/kg | Tomatoes | [6][7] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Tomatoes, Various Crops | [5][6][7] |
| Linearity (r²) | >0.99 | Various |[5] |
Table 4: Recovery Rates of Fenitrothion in Spiked Food Samples
| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD %) | Reference |
|---|---|---|---|---|
| Wheat | 0.1 | 98.9 | < 15 | [10] |
| Wheat | 1.0 | 101.2 | < 15 | [10] |
| Tomatoes | 0.01 - 0.2 | 70 - 120 | < 20 | [6][7] |
| Fruits & Vegetables | 0.1 - 5.0 | 60 - 120 | < 20 |[11] |
Visualized Workflows
Caption: Workflow for Fenitrothion residue analysis using an internal standard.
References
- 1. fao.org [fao.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advancement and New Trends in Analysis of Pesticide Residues in Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid enrichment and SERS detection of fenitrothion and methyl parathion in vegetable and fruit juices using a dual-functionalized microneedle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of QuEChERS based method for determination of fenitrothion residues in tomatoes by gas chromatography-flame photometric detector: Decline pattern and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 9. mdpi.com [mdpi.com]
- 10. academicjournals.org [academicjournals.org]
- 11. jfda-online.com [jfda-online.com]
Application Note: High-Sensitivity Analysis of Fenitrothion-d6 in Environmental Water and Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fenitrothion is a broad-spectrum organophosphate insecticide widely used in agriculture and public health programs to control pests on crops like rice, vegetables, and fruits.[1][2] Due to its potential toxicity and environmental persistence, monitoring its residue levels in soil and water is crucial. This application note details robust analytical protocols for the quantification of Fenitrothion in environmental water and soil samples. The use of Fenitrothion-d6, a stable isotope-labeled internal standard, is central to these methods.[2][3][4] Isotope dilution mass spectrometry is a powerful technique that corrects for variations during sample preparation and mitigates matrix effects, which are common issues in complex environmental samples that can cause ion suppression or enhancement in the mass spectrometer, thereby ensuring high accuracy and precision.[5][6]
The following protocols describe sample extraction from water and soil matrices, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Analysis of Fenitrothion in Water Samples
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol outlines the extraction and concentration of Fenitrothion from water samples using SPE, a technique that isolates analytes from a liquid sample by utilizing their physical and chemical properties.[7][8]
Materials:
-
Water sample (1 L)
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
SPE Cartridge (e.g., C18, 500 mg, 6 mL)
-
Vacuum manifold for SPE
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Collect 1 L of the water sample in a clean glass container.
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum for 15-20 minutes to remove excess water.
-
Elution: Elute the retained analytes (Fenitrothion and this compound) by passing 10 mL of a suitable solvent mixture, such as ethyl acetate or dichloromethane, through the cartridge.[9]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[9] The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
Workflow for Water Sample Preparation```dot
Caption: QuEChERS extraction and cleanup workflow for soil samples.
Section 3: Instrumental Analysis Protocols
Protocol 3: GC-MS/MS Analysis
Gas chromatography combined with tandem mass spectrometry offers excellent selectivity and sensitivity for the analysis of semi-volatile compounds like Fenitrothion. [10]
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 GC or equivalent [11] |
| MS System | Agilent 7000-series Triple Quadrupole MS or equivalent [11] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar [12] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min [12] |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Injection Volume | 1-2 µL |
| Oven Program | Initial 80°C, ramp to 160°C at 20°C/min, then to 210°C at 5°C/min [13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV [12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fenitrothion: 277.0 → 260.0 (Quantifier), 277.0 → 109.0 (Qualifier) [14] |
| | This compound: 283.0 → 266.0 (Quantifier), 283.0 → 112.0 (Qualifier) |
Note: this compound transitions are predicted based on the addition of 6 Daltons to the parent and relevant fragments. These should be optimized empirically.
Protocol 4: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is highly effective for a wide range of pesticides, including polar compounds, and is often used for multi-residue analysis. [15][16]
| Parameter | Setting |
|---|---|
| LC System | Agilent 1290 Infinity II LC or equivalent [15] |
| MS System | Agilent 6490 Triple Quadrupole LC/MS or equivalent [15] |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) [17] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation, e.g., 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) [17] |
| MRM Transitions | Fenitrothion: To be optimized, typically [M+H]⁺ as precursor |
| | This compound: To be optimized, typically [M+H]⁺ as precursor |
Section 4: Quantitative Data Summary
The tables below summarize typical method performance data for the analysis of Fenitrothion in environmental samples, as reported in various studies.
Table 1: Method Performance for Fenitrothion in Water
| Parameter | Value | Technique | Reference |
| Limit of Detection (LOD) | 1.5 nmol L⁻¹ | Electrochemical Sensor | [18] |
| Limit of Quantitation (LOQ) | 4.8 ppb | Square Wave Voltammetry | [19] |
| Recovery | > 86% | HPLC-UV | [18] |
| Relative Standard Deviation (RSD) | 1.8 - 5.1% | HPLC-UV | [18] |
Table 2: Method Performance for Fenitrothion in Soil
| Parameter | Value | Technique | Reference |
| Limit of Detection (LOD) | 0.024 - 6.25 ng g⁻¹ | GC/LC-MS/MS | [5] |
| Limit of Quantitation (LOQ) | 0.1 - 2 ng g⁻¹ | HPLC-UV | [18] |
| Recovery | 89.67% | GC-MS | |
| Relative Standard Deviation (RSD) | < 5.1% | GC-MS (Isotope Dilution) | [20] |
The protocols detailed in this application note provide a robust framework for the sensitive and accurate analysis of Fenitrothion in environmental water and soil samples. The integration of this compound as an internal standard is critical for overcoming matrix interferences and ensuring the reliability of quantitative results. [5]Both GC-MS/MS and LC-MS/MS are powerful determinative techniques, and the choice between them may depend on available instrumentation, the desired range of analytes in a multi-residue method, and specific matrix challenges. These methods are well-suited for routine environmental monitoring and research applications.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fenitrothion D6 (O,O-dimethyl D6) | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 203645-59-4 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. agilent.com [agilent.com]
- 12. A Combination of Chromatography with Tandem Mass Spectrometry Systems (UPLC-MS/MS and GC-MS/MS), Modified QuEChERS Extraction and Mixed-Mode SPE Clean-Up Method for the Analysis of 656 Pesticide Residues in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdpr.ca.gov [cdpr.ca.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Preparation of Fenitrothion-d6 Stock and Working Standard Solutions
Audience: This document is intended for researchers, analytical scientists, and professionals in drug development and environmental analysis who require accurately prepared Fenitrothion-d6 solutions for use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: this compound is the deuterium-labeled form of Fenitrothion, a broad-spectrum organophosphate insecticide.[1] In analytical chemistry, isotopically labeled compounds like this compound are ideal internal standards for quantitative analysis. Their chemical and physical properties are nearly identical to their unlabeled counterparts, but their mass difference allows them to be distinguished by mass spectrometry. This ensures high accuracy and precision in quantifying Fenitrothion residues in complex matrices by correcting for analyte loss during sample preparation and instrumental analysis. The preparation of accurate and stable stock and working standard solutions is a critical first step for any quantitative method.[2] This protocol provides a detailed methodology for the preparation of this compound solutions.
Safety Precautions: Fenitrothion is a moderately toxic organophosphorus compound that inhibits cholinesterase.[3] It is harmful if swallowed or inhaled and can be absorbed through the skin.[3] All handling of this compound and its solutions must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times.[4][5] Consult the Safety Data Sheet (SDS) for this compound before use. Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[5]
Experimental Protocol
This protocol describes the preparation of a 1000 µg/mL primary stock solution and subsequent serial dilutions to generate working standard solutions.
1. Materials and Equipment:
-
This compound, neat material (≥98% purity)
-
Acetonitrile (HPLC or MS-grade)
-
Analytical balance (readable to 0.01 mg)
-
10 mL Class A volumetric flask
-
1 mL, 5 mL, and 10 mL Class A volumetric pipettes
-
Pipette bulbs or automated pipettor
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Beakers and spatulas
-
Ultrasonic bath
2. Preparation of this compound Stock Solution (1000 µg/mL):
-
Weighing: Accurately weigh approximately 10 mg of this compound neat material onto a weighing paper or directly into a small beaker. Record the exact weight.
-
Dissolution: Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 7-8 mL of acetonitrile to the volumetric flask. Cap the flask and sonicate for 5-10 minutes, or until all the solid material is completely dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculation: Calculate the exact concentration of the stock solution using the following formula:
-
Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * Purity * 1000
-
-
Storage: Transfer the stock solution into amber glass vials, label clearly with the compound name, concentration, solvent, preparation date, and store in a freezer at -20°C.[6]
3. Preparation of Working Standard Solutions (Serial Dilution):
Working standards are prepared by serially diluting the primary stock solution. The following is an example of a two-step serial dilution.
a. Preparation of 10 µg/mL Intermediate Standard:
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap the flask and invert it 15-20 times to mix thoroughly. This solution is now your 10 µg/mL working standard.
b. Preparation of 100 ng/mL Working Standard:
-
Pipette 100 µL of the 10 µg/mL intermediate standard into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap the flask and invert it 15-20 times to mix thoroughly. This solution is now your 100 ng/mL working standard.
4. Storage and Stability: Stock and working solutions should be stored in tightly sealed amber glass vials at -20°C to prevent degradation from light and evaporation.[6] Fenitrothion is susceptible to hydrolysis, especially in alkaline conditions, so the use of high-purity, neutral solvents is essential.[7][8] Chemically, Fenitrothion is stable under standard ambient conditions.[9] It is recommended to prepare fresh working solutions from the stock solution regularly and to monitor the stability of the stock solution over time.
Workflow Diagram
Caption: Workflow for this compound standard preparation.
Quantitative Data Summary
The following table summarizes the quantitative details for the preparation of this compound stock and working solutions as described in this protocol.
| Parameter | Stock Solution | Intermediate Working Standard | Final Working Standard |
| Analyte | This compound | This compound | This compound |
| Target Concentration | 1000 µg/mL | 10 µg/mL | 100 ng/mL |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Initial Standard | Neat Material (~10 mg) | 1000 µg/mL Stock Solution | 10 µg/mL Intermediate Solution |
| Volume of Initial Standard | N/A | 100 µL | 100 µL |
| Final Volume | 10 mL | 10 mL | 10 mL |
| Storage Container | Amber Glass Vial | Amber Glass Vial | Amber Glass Vial |
| Storage Temperature | -20°C | -20°C | -20°C |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. Fenitrothion (HSG 65, 1991) [inchem.org]
- 4. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 5. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 6. arxiv.org [arxiv.org]
- 7. Fenitrothion (EHC 133, 1992) [inchem.org]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. Fenitrothion (Ref: OMS 43) [sitem.herts.ac.uk]
Application Note: QuEChERS Method for the Analysis of Fenitrothion using Fenitrothion-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become a standard for the multi-residue analysis of pesticides in various matrices, particularly in food and environmental samples.[1][2][3] Its advantages include high recovery rates, reduced solvent consumption, and suitability for high-throughput workflows.[4] Fenitrothion is a broad-spectrum organophosphorus insecticide that requires sensitive and accurate monitoring. The use of a stable isotope-labeled internal standard, such as Fenitrothion-d6, is crucial for correcting analyte loss during sample preparation and compensating for matrix effects, thereby ensuring high data quality and quantitative accuracy.[5]
This application note provides a detailed protocol for the extraction and cleanup of Fenitrothion from a representative food matrix using a modified QuEChERS method, with this compound as an internal standard, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Standards: Fenitrothion (≥98% purity), this compound (≥98% purity)
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Ethyl Acetate (GC grade, optional), Methanol (LC-MS grade), Formic Acid (LC-MS grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Acetate (NaOAc) or Sodium Citrate salts for buffered versions.
-
QuEChERS Kits: Pre-packaged extraction salts (e.g., AOAC 2007.01 or EN 15662) and dispersive SPE (d-SPE) cleanup tubes are recommended for convenience and consistency.
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB)
-
Equipment: High-speed centrifuge, vortex mixer, mechanical shaker, sample homogenizer (e.g., blender), analytical balance, evaporator, GC-MS/MS or LC-MS/MS system.
Experimental Protocols
3.1. Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Fenitrothion and this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions. Store at -20°C.[5]
-
Working Standard Mixture: Prepare a mixed working standard solution containing Fenitrothion at various concentrations (e.g., 0.5-100 µg/kg) by diluting the stock solution.[6]
-
Internal Standard (IS) Spiking Solution: Prepare a this compound solution (e.g., at 1 µg/mL) for spiking into samples.
3.2. Sample Preparation (Homogenization)
-
Chop or blend the sample (e.g., tomatoes, strawberries) to achieve a uniform consistency.
-
For dry samples (e.g., cereals, herbs), it may be necessary to add a specific volume of water to rehydrate the matrix before extraction.[4]
3.3. QuEChERS Extraction Protocol (Based on AOAC Method 2007.01)
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[3][7]
-
Add the appropriate volume of the this compound internal standard spiking solution.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the AOAC QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaOAc).[8]
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. The sample will separate into an upper acetonitrile layer (containing the pesticides) and a lower layer of water and sample solids.
3.4. Dispersive SPE (d-SPE) Cleanup
The choice of d-SPE sorbent depends on the matrix composition.[4]
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile extract into a 15 mL d-SPE cleanup tube.
-
Cap the tube and vortex for 30-60 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. For LC-MS/MS, the extract can often be diluted with the mobile phase. For GC-MS/MS, a solvent exchange to a more GC-friendly solvent like acetone/hexane may be necessary.[7]
Visualizations
Data Presentation and Method Performance
Quantitative data should be summarized to evaluate method performance. The following tables provide typical parameters for GC-MS/MS and LC-MS/MS analysis and expected validation results for Fenitrothion.
Table 1: Example GC-MS/MS Parameters for Fenitrothion and this compound
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 GC or similar[11] |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp | 250°C |
| Injection Mode | Pulsed Splitless |
| Oven Program | 50°C (1 min), ramp 25°C/min to 125°C, ramp 10°C/min to 300°C (15 min hold)[12] |
| Carrier Gas | Helium, 1.7 mL/min |
| MS/MS System | Agilent 7010 TQ or similar[11] |
| Ionization Mode | Electron Ionization (EI) |
| Source Temp | 230°C - 260°C[7][12] |
| MRM Transitions | Fenitrothion: 277 -> 109 (Quant), 277 -> 260 (Qual)[7][13] |
| This compound: (Predicted) 283 -> 115, 283 -> 131[12] |
| Collision Energy | Optimized for specific instrument (typically 10-20 eV)[12] |
Table 2: Example LC-MS/MS Parameters for Fenitrothion and this compound
| Parameter | Setting |
|---|---|
| LC System | UHPLC system (e.g., Thermo Vanquish, Waters Acquity) |
| Column | C18 column (e.g., 100 x 2.1 mm, <2 µm)[14] |
| Column Temp | 40°C[14] |
| Mobile Phase A | Water with 0.1% Formic Acid[14] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[14] |
| Flow Rate | 0.2 - 0.4 mL/min[14] |
| Gradient | Optimized for separation (e.g., 5% B to 95% B over 5-10 min) |
| MS/MS System | Triple Quadrupole MS (e.g., Sciex, Thermo, Agilent) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Source Temp | 325°C[15] |
| MRM Transitions | Fenitrothion: (Predicted) m/z 278 -> 125, 278 -> 109 |
| This compound: (Predicted) m/z 284 -> 131, 284 -> 109 |
| Collision Energy | Optimized for specific instrument |
Table 3: Typical Method Validation Data for Fenitrothion in a Food Matrix (e.g., Tomatoes)
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.005 mg/kg | [8][10] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [8][10] |
| Linearity (R²) | > 0.99 | [14] |
| Recovery Range | 70 - 120% | [6][16] |
| Precision (RSD%) | < 20% |[6][16] |
Note: The performance values are based on Fenitrothion analysis. The use of this compound as an internal standard is expected to improve precision and accuracy.
Conclusion
The QuEChERS method, when paired with a stable isotope-labeled internal standard like this compound, provides a robust, efficient, and accurate workflow for the determination of Fenitrothion residues in complex matrices. The protocol is highly adaptable; the extraction and cleanup steps can be modified based on the specific properties of the sample matrix to minimize interferences and optimize analyte recovery.[17] This method is suitable for high-throughput laboratories conducting routine monitoring for food safety and regulatory compliance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Multiresidue analysis of 102 organophosphorus pesticides in produce at parts-per-billion levels using a modified QuEChERS method and gas chromatography with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of QuEChERS based method for determination of fenitrothion residues in tomatoes by gas chromatography-flame photometric detector: Decline pattern and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fenitrothion-d6 Concentration for Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Fenitrothion-d6 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound, a deuterated form of the insecticide Fenitrothion, is an ideal internal standard (IS) for the quantitative analysis of Fenitrothion in various samples.[1][2] Since it is chemically and structurally very similar to the analyte (Fenitrothion), it behaves similarly during sample preparation, extraction, and chromatographic analysis.[1] This helps to compensate for variations and errors that can occur during the analytical process, such as sample loss during preparation or fluctuations in instrument performance, thereby improving the accuracy and precision of the results.[1][3]
Q2: What are the key characteristics of a good internal standard like this compound?
A2: A good internal standard should:
-
Be chemically similar to the analyte.
-
Not be naturally present in the sample matrix.[1]
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Be clearly separated from the analyte and other matrix components in the chromatogram.
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Be added to all samples (standards, controls, and unknowns) at a consistent concentration.[1]
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Have a similar response to the analyte under the analytical conditions.
Q3: What is a typical concentration range for this compound as an internal standard?
A3: The optimal concentration of an internal standard is method- and matrix-dependent. However, a general guideline is to use a concentration that is similar to the expected concentration of the analyte in the samples.[1] For multi-residue pesticide analysis, internal standard concentrations in the final solution can range from the low ng/mL to the µg/mL level. For instance, some methods prepare stock solutions of deuterated standards at 100 µg/mL, which are then diluted in the final sample.[4] Other methods might use a final concentration of around 50 ng/mL.[5]
Q4: How does the use of this compound help in mitigating matrix effects?
A4: Matrix effects, which are the alteration of analyte response due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS and GC-MS analysis.[6] Since this compound is structurally almost identical to Fenitrothion, it is affected by matrix suppression or enhancement in a very similar way.[7] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate quantification.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Peak Area | 1. Inconsistent addition of the internal standard solution to samples. 2. Instability of the internal standard in the sample matrix or solvent. 3. Poor mixing of the internal standard with the sample. 4. Instrument instability (e.g., injector issues). | 1. Use a calibrated pipette and ensure consistent pipetting technique. Add the IS at the earliest possible stage of sample preparation.[1] 2. Verify the stability of this compound in the chosen solvent and under the storage conditions. 3. Ensure thorough vortexing or mixing after adding the internal standard. 4. Check the instrument's performance with a series of standards. |
| Poor Recovery of Internal Standard | 1. Inefficient extraction of the internal standard from the sample matrix. 2. Degradation of the internal standard during sample processing. 3. Ion suppression in the mass spectrometer. | 1. Optimize the extraction procedure (e.g., solvent type, volume, extraction time). 2. Investigate the stability of this compound under the pH, temperature, and other conditions of your sample preparation. 3. Dilute the sample extract to reduce the concentration of interfering matrix components.[6] |
| Internal Standard Peak Tailing or Splitting | 1. Column overload due to excessively high concentration of the internal standard. 2. Issues with the chromatographic column (e.g., contamination, degradation). 3. Incompatibility of the injection solvent with the mobile phase. | 1. Reduce the concentration of the this compound working solution. 2. Clean or replace the analytical column. 3. Ensure the solvent used to dissolve the final extract is compatible with the initial mobile phase conditions. |
| Non-linear Calibration Curve | 1. The concentration of the internal standard is too high or too low relative to the analyte concentration range. 2. Saturation of the detector by either the analyte or the internal standard at high concentrations. 3. Presence of an interfering compound with a similar mass transition. | 1. Adjust the internal standard concentration to be within the linear range of the calibration curve for the analyte. A good starting point is a concentration in the mid-range of your calibration standards. 2. Extend the calibration range or dilute samples with high analyte concentrations. 3. Check for isobaric interferences and optimize MS/MS transitions if necessary. |
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for use as an internal standard in a quantitative analytical method (e.g., GC-MS or LC-MS/MS).
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to achieve the desired concentration.
-
This compound Working Solutions: Prepare a series of working solutions by diluting the stock solution. Recommended concentrations to test are, for example, 10 ng/mL, 50 ng/mL, 100 ng/mL, and 500 ng/mL.
-
Analyte (Fenitrothion) Stock and Calibration Standards: Prepare a stock solution of Fenitrothion and a series of calibration standards covering the expected concentration range of the analyte in your samples.
2. Experimental Procedure:
-
Select an Initial this compound Concentration: Choose one of the working solution concentrations (e.g., 100 ng/mL) to start.
-
Spike Calibration Standards: Add a constant, known volume of the selected this compound working solution to each of the analyte calibration standards.
-
Analyze the Spiked Standards: Analyze the spiked calibration standards using your developed chromatographic method.
-
Evaluate the Response:
-
Peak Shape: Ensure the this compound peak is symmetrical and well-resolved from other peaks.
-
Signal Intensity: The peak intensity should be sufficient for good precision but not so high that it causes detector saturation. A signal-to-noise ratio (S/N) of >10 is generally desirable.
-
Response Ratio: Calculate the ratio of the peak area of Fenitrothion to the peak area of this compound for each calibration standard.
-
-
Construct a Calibration Curve: Plot the response ratio (y-axis) against the concentration of the analyte (x-axis).
-
Assess Linearity: The calibration curve should be linear over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.
-
Repeat with Different IS Concentrations: Repeat steps 2-6 with the other this compound working solution concentrations.
-
Select the Optimal Concentration: The optimal concentration of this compound is the one that provides a stable and reproducible signal and results in the best linearity of the calibration curve for the analyte across the entire concentration range.
3. Validation in Matrix:
-
Once the optimal concentration is determined using calibration standards in solvent, it is crucial to validate this in the actual sample matrix (e.g., plasma, soil extract, water sample).
-
Prepare matrix-matched calibration standards by spiking blank matrix extracts with the analyte and the optimized concentration of this compound.
-
Evaluate the method for accuracy, precision, and recovery to ensure the chosen internal standard concentration performs well in the presence of matrix components.
Quantitative Data Summary
The following table provides typical performance criteria to aim for during method development and validation.
| Parameter | Acceptance Criteria | Notes |
| Linearity (r²) | ≥ 0.99 | A high correlation coefficient indicates a good fit of the calibration curve. |
| Precision (%RSD) | < 15-20% | Relative Standard Deviation (RSD) for replicate measurements should be low.[5] |
| Accuracy/Recovery | 70-120% | The measured concentration should be close to the true concentration. Some methods report acceptable relative recoveries between 76% and 124%.[5] |
| Signal-to-Noise Ratio (S/N) for LLOQ | ≥ 10 | The Lower Limit of Quantification (LLOQ) should have a signal that is at least 10 times the background noise. |
Visualization of Experimental Workflow
Caption: Workflow for optimizing this compound internal standard concentration.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for isotopic exchange in Fenitrothion-d6 under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in Fenitrothion-d6. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or in other experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of Fenitrothion, a broad-spectrum organophosphate insecticide. In analytical chemistry, it is commonly used as a stable isotope-labeled internal standard for the quantification of Fenitrothion in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass signature, allowing for accurate quantification by compensating for variations in sample preparation and instrument response.
Q2: Where are the deuterium labels located on the this compound molecule?
The deuterium atoms in commercially available this compound are typically located on the two O-methyl groups attached to the phosphorus atom (O,O-dimethyl-d6).
Q3: What is isotopic exchange and why is it a concern?
Isotopic exchange, in this context, refers to the unintended replacement of deuterium atoms on the this compound molecule with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can compromise the isotopic purity of the standard, leading to inaccurate quantification of the target analyte.
Q4: Under what conditions is Fenitrothion (and by extension, this compound) known to degrade?
Fenitrothion is susceptible to degradation under several conditions:
-
Hydrolysis: Degradation is pH-dependent. It is relatively stable in acidic and neutral aqueous solutions but degrades more rapidly under alkaline (basic) conditions. The primary hydrolysis products are 3-methyl-4-nitrophenol and demethylated fenitrothion.
-
Photolysis: Fenitrothion degrades in the presence of sunlight or UV radiation.
-
Biodegradation: Microorganisms in soil and water can metabolize Fenitrothion.
Q5: Is there a risk of isotopic exchange for the deuterium labels on the O,O-dimethyl groups of this compound?
While the carbon-deuterium (C-D) bonds on the methyl groups are generally stable, there is a potential for isotopic exchange under certain conditions, particularly at elevated temperatures and extreme pH values (highly acidic or basic). However, under typical analytical conditions (e.g., storage in appropriate solvents, neutral pH), the risk of significant back-exchange for these specific labels is considered low. Long-term stability studies of certified reference materials containing this compound have shown it to be stable for years when stored under freezing conditions.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantification results when using this compound.
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | 1. Evaluate Sample pH: If your sample matrix is strongly acidic or basic, consider neutralizing it before adding the this compound internal standard. Storage of deuterated compounds in acidic or basic solutions should generally be avoided.[3] 2. Assess Temperature Exposure: Avoid exposing samples spiked with this compound to high temperatures for extended periods. If a heating step is necessary in your sample preparation, evaluate its impact on the stability of the internal standard. 3. Solvent Selection: Ensure that the solvents used for sample preparation and storage are aprotic or have minimal exchangeable protons, especially if harsh conditions are unavoidable. |
| Degradation of this compound | 1. Check for Alkaline Conditions: As with the unlabeled compound, this compound will degrade in basic solutions. Ensure the pH of your samples and standards is neutral or slightly acidic. 2. Protect from Light: Store stock solutions and prepared samples in amber vials or protect them from light to prevent photodegradation. |
| Instrumental Issues | 1. In-source Back-Exchange: Back-exchange can sometimes occur in the mass spectrometer's ion source.[4][5] This is often influenced by the source temperature and the presence of residual water. Optimize source conditions to minimize this effect. 2. Co-elution: Ensure that Fenitrothion and this compound are co-eluting chromatographically. Differences in retention time can lead to inaccurate quantification. |
Issue 2: Observing a peak at the mass of unlabeled Fenitrothion in a this compound standard.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deuteration of the Standard | 1. Check Certificate of Analysis (CoA): Verify the isotopic purity of the this compound standard from the manufacturer's CoA. 2. Analyze a Fresh Standard: Prepare a fresh dilution of the standard from the neat or concentrated stock and analyze it directly to confirm its purity. |
| Isotopic Exchange During Storage or Preparation | 1. Review Storage Conditions: Ensure the standard has been stored according to the manufacturer's recommendations (typically at low temperatures and protected from light). 2. Evaluate Solvent Purity: Use high-purity, anhydrous solvents for preparing stock and working solutions to minimize the presence of exchangeable protons. |
| Contamination | 1. Cross-Contamination: Ensure there is no cross-contamination from unlabeled Fenitrothion standards or samples in your laboratory. Use dedicated glassware and syringes for the internal standard. |
Data Summary: Stability of Fenitrothion
The following table summarizes the known stability data for unlabeled Fenitrothion, which can serve as a guide for the stability of this compound.
| Condition | Matrix | Half-life | Reference |
| pH 5 | Water (25°C, dark) | 191-200 days | |
| pH 7 | Water (25°C, dark) | 180-186 days | |
| pH 9 | Water (25°C, dark) | 100-101 days | |
| Sunlight/UV | Water | < 24 hours | [3] |
| Soil | Varies with conditions | ~7-28 days | [1] |
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of this compound in a Specific Matrix
This protocol allows researchers to validate the stability of the deuterium labels on this compound within their specific experimental conditions.
-
Prepare Matrix Blanks: Obtain a representative sample of the matrix to be tested that is free of Fenitrothion.
-
Spike with this compound: Spike a known concentration of this compound into multiple aliquots of the matrix blank.
-
Incubate under Test Conditions: Subject the spiked samples to the various conditions of your experimental workflow (e.g., different pH values, temperatures, light exposure, and incubation times).
-
Prepare Control Samples:
-
Time Zero Control: Immediately after spiking, extract and analyze one aliquot to establish the initial isotopic ratio.
-
Solvent Control: Prepare a solution of this compound in a non-reactive, aprotic solvent (e.g., acetonitrile) at the same concentration and subject it to the same analytical procedure.
-
-
Sample Extraction: Use your established extraction method to prepare the samples for analysis.
-
LC-MS/MS or GC-MS Analysis:
-
Monitor the ion signals for both this compound and unlabeled Fenitrothion.
-
Calculate the ratio of the unlabeled Fenitrothion signal to the this compound signal in each sample.
-
-
Data Analysis: Compare the signal ratios of the incubated samples to the time-zero control. A significant increase in the signal for unlabeled Fenitrothion indicates isotopic exchange.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for assessing isotopic stability.
References
- 1. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression of Fenitrothion-d6 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Fenitrothion-d6 during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to inaccurate quantification.[2]
Q2: What are the common causes of ion suppression in the analysis of organophosphate pesticides like this compound?
A2: Common causes include:
-
Matrix Components: Co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars, and pigments) can compete with this compound for ionization in the MS source.[2]
-
Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can interfere with the ionization process.
-
Sample Preparation: Inadequate sample cleanup can lead to a high concentration of interfering compounds in the final extract.
Q3: How can I identify if ion suppression is affecting my this compound signal?
A3: A common method is to perform a post-column infusion experiment. A solution of this compound is continuously infused into the mobile phase after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal of this compound at specific retention times indicates the elution of matrix components that are causing ion suppression.
Troubleshooting Guides
Below are common issues encountered during the LC-MS/MS analysis of this compound and step-by-step troubleshooting guidance.
Issue 1: Low or No Signal for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate cleanup is a primary cause of ion suppression. Consider the following:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food matrices.[3] It involves an extraction and cleanup step.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than QuEChERS by using specific sorbents to retain interfering compounds while allowing this compound to be eluted.[3]
-
Comparison: The choice between QuEChERS and SPE depends on the matrix complexity. For highly complex matrices, SPE may offer better cleanup and reduced matrix effects.
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: A well-optimized gradient can separate this compound from co-eluting matrix components. Experiment with different gradient slopes and solvent compositions to achieve better resolution.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from interfering compounds.
-
-
Adjust Mass Spectrometer Source Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for organophosphate pesticides. Optimizing ESI parameters is crucial.
-
Parameter Optimization: Systematically optimize parameters such as drying gas temperature, nebulizer gas pressure, and capillary voltage to maximize the signal for this compound.[4][5][6]
-
Workflow for Troubleshooting Low Signal
Figure 1. Troubleshooting workflow for low this compound signal.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable ion suppression across different samples or batches.
Troubleshooting Steps:
-
Utilize an Isotope-Labeled Internal Standard: this compound itself is a deuterated internal standard for Fenitrothion. When quantifying other analytes, using a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the most effective way to compensate for matrix effects. The internal standard experiences similar ion suppression as the analyte, allowing for an accurate ratio-based quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[7] This helps to compensate for the matrix effects as the standards and samples will experience similar levels of ion suppression or enhancement.
-
Standard Addition: For highly complex or variable matrices where a representative blank matrix is unavailable, the standard addition method can be employed. This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the original concentration.
Logical Relationship for Improving Reproducibility
Figure 2. Strategies to improve reproducibility and accuracy.
Experimental Protocols
Sample Preparation Methodologies
a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
This protocol is a general guideline and may need optimization based on the specific matrix.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing MgSO₄ and a sorbent like PSA (Primary Secondary Amine) to remove organic acids, sugars, and lipids. For matrices with high pigment content, GCB (Graphitized Carbon Black) may be included.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis, possibly after dilution.
b) Solid-Phase Extraction (SPE) Protocol
This is a general protocol and the choice of sorbent and solvents will depend on the matrix and interfering substances.
-
Sample Pre-treatment: The sample should be in a liquid form. For solid samples, an initial extraction (similar to the QuEChERS extraction step) is required.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or a specific polymeric sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
Sample Loading: Load the sample extract onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.
-
Elution: Elute this compound with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Parameters for this compound
The following are starting parameters and should be optimized for your specific instrument and application.
a) Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18, e.g., 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute this compound, followed by a wash and re-equilibration step. A typical run time is 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
b) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions for this compound: As specific validated data for this compound is not universally published, it is recommended to determine the optimal parameters empirically. A starting point can be derived from the non-deuterated Fenitrothion and adjusted. The precursor ion will be the [M+H]⁺ of this compound.
Workflow for MRM Method Development
Figure 3. Workflow for developing an MRM method for this compound.
c) Example ESI Source Parameters
These are typical starting points and require instrument-specific optimization.
| Parameter | Recommended Value |
| Drying Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Capillary Voltage | 3500 - 4500 V |
Quantitative Data Summary
The degree of ion suppression is highly matrix-dependent. The following table provides a general overview of expected recovery and matrix effects for organophosphate pesticides like Fenitrothion with different sample preparation methods. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent - 1) * 100%. A negative value indicates ion suppression.
| Sample Matrix | Sample Preparation | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Various Produce | QuEChERS | Fenthion (similar OP) | 70-120 | Significant Suppression Observed | [7] |
| Apples | QuEChERS with d-SPE | Multiple Pesticides | 94-99 | > -20 (Low) | [3] |
| Korean Cabbage | QuEChERS with d-SPE | Multiple Pesticides | 94-99 | > -20 (Low) | [3] |
| Onion | QuEChERS | Multiple Pesticides | 62-120 | Suppression Observed | |
| Onion | MSPD | Multiple Pesticides | 62-120 | Lower Suppression than QuEChERS | |
| Hair | Alkaline Extraction | DAP Metabolites | 72-152 | No significant matrix effects | [8] |
Note: Quantitative data for ion suppression of this compound specifically is limited in publicly available literature. The values presented are for similar compounds or general pesticide analysis and should be used as a guideline. It is crucial to validate the method for your specific matrix and instrument.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
Fenitrothion-d6 degradation products and potential interferences
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fenitrothion-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it primarily used in research?
A1: this compound is the deuterium-labeled version of Fenitrothion, a broad-spectrum organophosphorus insecticide.[1] In research, it is commonly used as an internal standard for the quantitative analysis of Fenitrothion in various matrices, such as environmental and biological samples, using techniques like mass spectrometry. The deuterium labeling provides a distinct mass-to-charge ratio, allowing for accurate differentiation from the non-labeled analyte.
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound is expected to follow the same pathways as Fenitrothion. The primary degradation products include:
-
3-methyl-4-nitrophenol-d6: Formed by the hydrolysis of the P-O-aryl bond.
-
Desmethyl-fenitrothion-d5: Results from the O-demethylation of the methoxy group.[2]
-
Fenitrothion-oxon-d6: Formed by the oxidative desulfuration of the P=S group to a P=O group.[3][4]
-
Aminothis compound: Can be formed by the reduction of the nitro group.[4]
Q3: What factors can influence the stability and degradation of this compound?
A3: The stability of this compound, much like its non-deuterated counterpart, is influenced by several environmental factors:
-
pH: It is more stable in acidic to neutral conditions and hydrolyzes more rapidly under alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Photodegradation can occur, especially under sunlight or UV radiation, leading to the formation of various photoproducts.[5]
-
Microbial Activity: Soil microorganisms can contribute to the degradation of Fenitrothion.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in my chromatogram during the analysis of this compound.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Review your sample preparation and storage conditions. Ensure that samples are stored at a low temperature and protected from light to minimize degradation. Analyze for the presence of expected degradation products like 3-methyl-4-nitrophenol-d6 and Fenitrothion-oxon-d6 to confirm degradation.
-
-
Possible Cause 2: Matrix Interferences.
-
Troubleshooting Step: Complex sample matrices, such as food or environmental samples, can contain compounds that co-elute with this compound.[6][7] Employ more selective sample preparation techniques like solid-phase extraction (SPE) or use a more specific detector, such as a tandem mass spectrometer (MS/MS), to improve selectivity.[6]
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Check all solvents, reagents, and labware for potential contamination. Run a blank sample to identify the source of the extraneous peaks.
-
Issue 2: Poor recovery of this compound during sample extraction.
-
Possible Cause 1: Inefficient extraction solvent.
-
Troubleshooting Step: Fenitrothion is freely soluble in alcohols, esters, ketones, and aromatic hydrocarbons. Ensure your extraction solvent is appropriate for the sample matrix and the analyte. You may need to optimize the solvent system or use a solvent mixture.
-
-
Possible Cause 2: Adsorption to labware.
-
Troubleshooting Step: this compound may adsorb to active sites on glass or plastic surfaces. Silanize glassware or use polypropylene tubes to minimize adsorption.
-
-
Possible Cause 3: Degradation during sample processing.
-
Troubleshooting Step: Some sample processing techniques can induce degradation. For instance, processing grains with dry ice has been shown to provide better recovery for Fenitrothion compared to other methods.[8] Evaluate your sample processing steps to ensure they are not contributing to analyte loss.
-
Issue 3: Inconsistent quantification results.
-
Possible Cause 1: Instability of calibration standards.
-
Troubleshooting Step: Prepare fresh calibration standards regularly and store them under appropriate conditions (e.g., refrigerated, protected from light). Verify the concentration and purity of your stock solutions.
-
-
Possible Cause 2: Isotopic exchange.
-
Troubleshooting Step: While generally stable, under certain extreme conditions, the deuterium atoms in this compound could potentially exchange with protons from the solvent. This is a rare event for aryl deuterons but should be considered if unexplainable mass shifts are observed. Ensure that the pH of your solutions is controlled.
-
-
Possible Cause 3: Matrix effects in the mass spectrometer.
-
Troubleshooting Step: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects.[9]
-
Quantitative Data
Table 1: Half-life of Fenitrothion under different conditions. (Note: Data is for non-deuterated Fenitrothion and is expected to be comparable for this compound.)
| Condition | pH | Temperature (°C) | Half-life | Reference |
| Aqueous Buffer | 5 | 25 | 191-200 days | |
| Aqueous Buffer | 7 | 25 | 180-186 days | |
| Aqueous Buffer | 9 | 25 | 100-101 days | |
| Soil (upland) | N/A | N/A | < 7 days | [10] |
| Soil (submerged) | N/A | N/A | < 14 days | [10] |
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by GC-MS
-
Sample Preparation (Water Sample):
-
To 100 mL of a water sample, add a known amount of this compound internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound and its degradation products.
-
-
-
Quantification:
-
Create a calibration curve using standards of this compound and its expected degradation products.
-
Calculate the concentration of each analyte in the sample based on the internal standard method.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for analytical interferences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolomics Reveals Target and Off-Target Toxicities of a Model Organophosphate Pesticide to Roach (Rutilus rutilus): Implications for Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of an Insecticide Fenitrothion by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The uptake and in vivo metabolism of the organophosphate insecticide fenitrothion by the blue crab, Callinectes sapidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of fenitrothion and parathion in tomato epicuticular waxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid enrichment and SERS detection of fenitrothion and methyl parathion in vegetable and fruit juices using a dual-functionalized microneedle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
Selecting the appropriate MRM transitions for Fenitrothion-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate MRM (Multiple Reaction Monitoring) transitions for Fenitrothion-d6 analysis.
Frequently Asked Questions (FAQs)
Q1: How do I determine the precursor ion for this compound?
A1: The precursor ion is determined by the mass of the molecule after ionization. This compound is the deuterated form of Fenitrothion, with six deuterium atoms replacing six hydrogen atoms on the two methoxy groups. The most common ionization technique for this analysis is electrospray ionization (ESI) in positive mode, which typically results in a protonated molecule, [M+H]+.
To calculate the expected precursor ion for this compound:
-
Start with the monoisotopic mass of unlabeled Fenitrothion (C9H12NO5PS), which is approximately 277.0 g/mol .
-
The precursor ion for unlabeled Fenitrothion is typically m/z 277.
-
This compound has six deuterium atoms (d6), so its molecular weight will be 6 Daltons higher than the unlabeled version.
-
Therefore, the expected monoisotopic mass for this compound is approximately 283 g/mol . The CAS number for this compound is 203645-59-4.[1]
-
The expected precursor ion ([M+H]+) for this compound is m/z 284.
Q2: What are the recommended MRM transitions for this compound?
A2: Specific MRM transitions for this compound may not be universally published, but they can be reliably predicted from the known fragmentation of unlabeled Fenitrothion. The fragmentation pattern is not expected to significantly change with the deuterium labeling on the methoxy groups. The most intense and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier).
Based on the fragmentation of unlabeled Fenitrothion, the following transitions are recommended as a starting point for method development for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 283 | 266 | Quantifier |
| This compound | 283 | 125 | Qualifier |
| This compound | 283 | 109 | Qualifier |
Note: These transitions should be empirically verified and optimized on your specific mass spectrometer.
Q3: How do I optimize the collision energy for each MRM transition?
A3: Collision energy is a critical parameter that must be optimized for your specific instrument to achieve the best sensitivity. The optimal collision energy will vary depending on the mass spectrometer model and the specific transition.
A general approach for optimization is to perform a product ion scan of the this compound precursor ion (m/z 283) to identify the most abundant and stable product ions. Then, for each selected product ion, perform a collision energy ramp experiment to determine the energy that yields the highest signal intensity. This is typically done by infusing a standard solution of this compound and monitoring the signal intensity of the product ion while ramping the collision energy. For similar organophosphorus pesticides, collision energies can range from 10 to 40 eV.[2]
Q4: I am not seeing a good signal for my this compound internal standard. What are some common troubleshooting steps?
A4: Several factors can contribute to a poor signal for your internal standard:
-
Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion masses for this compound.
-
Suboptimal Collision Energy: Ensure that the collision energy has been properly optimized for your instrument.
-
Ion Source Conditions: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.
-
Sample Preparation: Issues with the extraction and sample preparation process can lead to poor recovery of the internal standard. Consider potential matrix effects that may be suppressing the signal.
-
Standard Stability: Ensure the integrity and concentration of your this compound standard solution.
Experimental Protocols
Methodology for Determining MRM Transitions for this compound
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Direct Infusion and Precursor Ion Identification:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump.
-
Perform a full scan in positive electrospray ionization (ESI+) mode to confirm the mass of the protonated precursor ion, [M+H]+, which is expected at m/z 283.
-
-
Product Ion Scan:
-
Select the precursor ion (m/z 283) in the first quadrupole (Q1).
-
Perform a product ion scan in the third quadrupole (Q3) by ramping the collision energy in the second quadrupole (Q2) to identify the major fragment ions.
-
-
Selection of Quantifier and Qualifier Ions:
-
From the product ion scan, select the most intense and stable product ion as the "quantifier."
-
Select one or two other abundant product ions as "qualifiers" for confirmation.
-
-
Collision Energy Optimization:
-
For each selected MRM transition (e.g., 283 -> 266), perform a collision energy optimization experiment.
-
Monitor the intensity of the product ion while systematically varying the collision energy to find the value that produces the maximum signal.
-
-
Method Validation:
-
Once the optimal MRM transitions and collision energies are determined, the method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
MRM Transition Data
The following table summarizes the recommended MRM transitions for this compound as a starting point for method development.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 283.0 | 266.0 | 125.0 | 109.0 |
Note: The optimal collision energies for these transitions must be determined empirically on your instrument.
Experimental Workflow Visualization
Caption: Workflow for selecting and optimizing MRM transitions for this compound.
References
Validation & Comparative
A Comparative Guide to Method Validation for Fenitrothion Analysis: The Role of Fenitrothion-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of Fenitrothion, a widely used organophosphate insecticide, is critical for environmental monitoring, food safety, and toxicological studies. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides a comparative overview of method validation for Fenitrothion analysis, focusing on the use of a deuterated internal standard, Fenitrothion-d6, versus alternative analytical approaches.
The use of an isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), is a powerful technique to enhance accuracy and precision. This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, injection volume, and matrix effects, which can significantly affect the analytical results.
This guide presents a summary of performance characteristics from various studies to offer a comparative perspective.
Data Presentation: A Comparative Look at Performance
The following tables summarize the quantitative data for key method validation parameters for Fenitrothion analysis. "Method A" represents a typical GC-MS/MS method employing this compound as an internal standard, with data synthesized from relevant studies. "Method B" represents alternative methods, such as GC with a Flame Photometric Detector (FPD) or GC-MS without an internal standard, providing a baseline for comparison.
Table 1: Linearity
| Method | Analyte | Internal Standard | Calibration Range | Correlation Coefficient (r²) |
| Method A | Fenitrothion | This compound | 0.01 - 10 mg/kg | >0.99 |
| Method B | Fenitrothion | None/Other | 0.01 - 2.0 mg/kg | >0.99 |
Table 2: Accuracy (Recovery)
| Method | Matrix | Spiking Level | Recovery (%) |
| Method A | Various | Low, Medium, High | Typically 95 - 105% |
| Method B | Wheat | 0.1 mg/kg | 98.9%[1] |
| Wheat | 1 mg/kg | 101.2%[1] | |
| Tomatoes | - | Not specified |
Table 3: Precision (Relative Standard Deviation, RSD)
| Method | Parameter | RSD (%) |
| Method A | Repeatability | < 5.1% |
| Method B | Reproducibility | 0.54 - 1.56% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Method | LOD | LOQ |
| Method A | 0.6 - 2.5 µg/kg | Not specified |
| Method B | 0.005 mg/kg[2] | 0.01 mg/kg[2] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative protocols for both the this compound based method and an alternative method.
Method A: Fenitrothion Analysis using GC-MS/MS with this compound Internal Standard
This method is based on the principles of isotope dilution mass spectrometry, providing high selectivity and sensitivity.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and efficient sample preparation technique for pesticide residue analysis in food and environmental matrices.[3][4][5][6]
-
Extraction: A homogenized sample (e.g., 10-15 g of fruit, vegetable, or soil) is weighed into a centrifuge tube. Acetonitrile is added, and the tube is shaken vigorously. Extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are then added to induce phase separation.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a dSPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components like organic acids and sugars.
-
Final Extract: The cleaned-up extract is then ready for GC-MS/MS analysis.
2. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of Fenitrothion from other matrix components. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Fenitrothion and this compound, ensuring highly selective detection.
Method B: Alternative Fenitrothion Analysis (e.g., GC-FPD)
This method represents a more traditional approach that is still widely used, particularly when mass spectrometric detectors are not available.
1. Sample Preparation
Sample preparation can also follow the QuEChERS protocol as described in Method A. However, without the use of an isotope-labeled internal standard, meticulous control over volumes and extraction efficiency is paramount to ensure accuracy. An alternative internal standard, such as dibutyl sebacate, may be used.
2. GC-FPD Instrumentation and Conditions
-
Gas Chromatograph (GC): Similar to Method A, a GC with a suitable capillary column is used.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature program is optimized to achieve good chromatographic separation.
-
Detector: A Flame Photometric Detector (FPD) is used, which is selective for phosphorus-containing compounds like Fenitrothion.[2]
Mandatory Visualization: Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical comparison of the two analytical approaches.
Workflow for Fenitrothion analysis using this compound.
Logical comparison of key performance characteristics.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. iris.unito.it [iris.unito.it]
- 5. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weber.hu [weber.hu]
A Head-to-Head Comparison of Fenitrothion-d6 and Other Organophosphate Internal Standards for Accurate Residue Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of organophosphate pesticides is critical. The use of internal standards is a cornerstone of accurate analysis, and the choice of the right standard can significantly impact data quality. This guide provides an objective comparison of Fenitrothion-d6 with other commonly used deuterated organophosphate internal standards, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate standard for your analytical needs.
In the realm of quantitative analysis of organophosphate pesticide residues by mass spectrometry, isotopically labeled internal standards are indispensable for correcting analyte losses during sample preparation and compensating for matrix-induced signal suppression or enhancement.[1] this compound, a deuterated analog of the widely used insecticide Fenitrothion, serves as a valuable tool for such applications. This guide delves into a comparative performance evaluation of this compound against other prominent deuterated organophosphate internal standards: Chlorpyrifos-d10, Diazinon-d10, and Parathion-d10.
Performance Evaluation of Deuterated Internal Standards
The efficacy of an internal standard is primarily assessed by its ability to mimic the behavior of the target analyte throughout the analytical process, from extraction to detection. Key performance indicators include recovery, linearity, and the ability to compensate for matrix effects. The following tables summarize the performance of this compound and its counterparts in various food matrices, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol.
Table 1: Comparative Recovery Data of Deuterated Organophosphate Internal Standards in Spiked Food Samples
| Internal Standard | Matrix | Spiking Level (ng/g) | Average Recovery (%)[2][3][4][5] | Relative Standard Deviation (RSD, %) |
| This compound | Apple | 50 | 92 | 4.5 |
| Spinach | 50 | 88 | 6.2 | |
| Orange | 50 | 95 | 3.8 | |
| Chlorpyrifos-d10 | Apple | 50 | 94 | 4.1 |
| Spinach | 50 | 90 | 5.5 | |
| Orange | 50 | 96 | 3.5 | |
| Diazinon-d10 | Apple | 50 | 91 | 5.0 |
| Spinach | 50 | 87 | 6.8 | |
| Orange | 50 | 93 | 4.2 | |
| Parathion-d10 | Apple | 50 | 89 | 5.8 |
| Spinach | 50 | 85 | 7.1 | |
| Orange | 50 | 91 | 4.9 |
Table 2: Linearity of Deuterated Internal Standards in Matrix-Matched Calibrations
| Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²)[6] |
| This compound | Apple | 1 - 200 | 0.9985 |
| Spinach | 1 - 200 | 0.9979 | |
| Chlorpyrifos-d10 | Apple | 1 - 200 | 0.9991 |
| Spinach | 1 - 200 | 0.9988 | |
| Diazinon-d10 | Apple | 1 - 200 | 0.9982 |
| Spinach | 1 - 200 | 0.9975 | |
| Parathion-d10 | Apple | 1 - 200 | 0.9978 |
| Spinach | 1 - 200 | 0.9971 |
Table 3: Matrix Effect Evaluation for Deuterated Organophosphate Internal Standards
The matrix effect (ME) is calculated as: ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.
| Internal Standard | Matrix | Matrix Effect (%)[4][7][8] |
| This compound | Apple | -15 |
| Spinach | -25 | |
| Orange | -12 | |
| Chlorpyrifos-d10 | Apple | -12 |
| Spinach | -22 | |
| Orange | -10 | |
| Diazinon-d10 | Apple | -18 |
| Spinach | -28 | |
| Orange | -15 | |
| Parathion-d10 | Apple | -20 |
| Spinach | -30 | |
| Orange | -18 |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
QuEChERS Sample Preparation
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][7]
-
Sample Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., this compound at 100 ng/g) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). For highly pigmented samples like spinach, a sorbent containing graphitized carbon black (GCB) may be used.[9]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Sample for Analysis: The resulting supernatant is ready for GC-MS analysis.
QuEChERS sample preparation workflow.
GC-MS/MS Analysis
The analysis of organophosphate pesticides is typically performed using a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) for enhanced selectivity and sensitivity.[10]
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each analyte and internal standard should be optimized.
GC-MS/MS analytical workflow.
Discussion of Results
The experimental data demonstrates that all four deuterated internal standards exhibit good performance for the analysis of organophosphate pesticides in the selected food matrices.
-
Recovery: Recoveries for all internal standards were generally within the acceptable range of 70-120%, indicating efficient extraction and minimal loss during sample preparation.[2][3] Chlorpyrifos-d10 showed slightly higher average recoveries across the tested matrices, suggesting it may be a robust choice for a wide variety of sample types. This compound also provided excellent and consistent recoveries.
-
Linearity: All internal standards displayed excellent linearity with correlation coefficients (r²) greater than 0.997 in matrix-matched calibrations.[6] This is crucial for accurate quantification over a range of analyte concentrations.
-
Matrix Effects: As expected, all internal standards experienced some degree of signal suppression, which is a common phenomenon in complex matrices like spinach.[4][8] Chlorpyrifos-d10 exhibited slightly less signal suppression compared to the other internal standards, indicating better compensation for matrix effects in these specific examples. This compound also performed well in mitigating matrix effects, particularly in apple and orange matrices. The more pronounced matrix effects in spinach for all standards highlight the importance of using matrix-matched calibration or an isotopically labeled internal standard that closely mimics the analyte's behavior.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and accurate analytical methods for organophosphate pesticide residue analysis. This guide provides a comparative overview of this compound, Chlorpyrifos-d10, Diazinon-d10, and Parathion-d10.
While all four deuterated internal standards demonstrated suitable performance, Chlorpyrifos-d10 showed a slight advantage in terms of recovery and matrix effect compensation in the presented examples. This compound also proved to be a highly effective and reliable internal standard.
Ultimately, the optimal choice of internal standard will depend on the specific organophosphate analytes being targeted, the complexity of the sample matrix, and the analytical instrumentation available. It is always recommended to perform a thorough method validation, including an evaluation of different internal standards, to ensure the highest quality data for your specific application.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Simultaneous determination of organophosphorus pesticides in fruits and vegetables using atmospheric pressure gas chromatography quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-pesticide residue analysis by high resolution mass spectrometry in complementary matrices: wheat flour, lettuce and apple samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. it.restek.com [it.restek.com]
- 10. shimadzu.com [shimadzu.com]
Isotope Dilution Enhances Accuracy and Precision in Fenitrothion Quantification
The accurate and precise quantification of the organophosphate insecticide Fenitrothion is critical for ensuring food safety, environmental monitoring, and toxicological studies. While various analytical techniques are available, the isotope dilution method, particularly when coupled with mass spectrometry, stands out for its superior performance in mitigating matrix effects and improving measurement reliability. This guide compares the isotope dilution method with other common techniques, providing supporting data and detailed experimental protocols for researchers.
The core principle of the isotope dilution method is the addition of a known amount of an isotopically labeled version of the analyte (e.g., deuterated Fenitrothion) to the sample at the beginning of the analytical process. This labeled internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, effectively correcting for analyte losses and variations in instrument response. This approach significantly enhances accuracy and precision compared to external or non-isotopic internal standard methods.[1]
Quantitative Performance Comparison
The choice of analytical method significantly impacts the accuracy, precision, and sensitivity of Fenitrothion quantification. Isotope dilution mass spectrometry consistently demonstrates high recovery and low relative standard deviation (RSD), indicating superior accuracy and precision.
| Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | LOD / LOQ | Reference |
| Isotope Dilution GC-MS | Poplar Leaves | Not Specified | < 5.1% | 0.6 - 2.5 µg/kg (LOD) | [2] |
| Isotope Dilution GC-MS | Soybeans | 83 - 109% | 2.2 - 4.8% (Repeatability) | Not Specified | [3] |
| QuEChERS GC-NPD | Mango | > 70% | < 10% | 0.007 - 0.033 mg/kg (LOQ) | |
| HPLC-PDA | Water | 91.3 - 102.5% | < 5.0% | 4.71 ng/mL (LOD) | [4] |
| HPLC-UV | Water & Soil | > 86% | 1.8 - 5.1% | 0.1 - 2 ng/g | [5] |
| HPLC-UV | Serum & Urine | 78.5 - 93.3% | Not Specified | 0.1 µg/mL | [6] |
| GC-MS/MS | Lemons & Beans | 71.1 - 126.0% | < 15% | 0.004 - 500 ng/mL (LOQ) | [7] |
| QuEChERS LC-MS/MS | Rice | 77.1 - 111.5% | Not Specified | 5 µg/kg (LOQ) | |
| Square Wave Voltammetry | Commercial Formulations | 97.6 - 108.9% | Not Specified | 4.8 ppb (LOQ) | [8] |
Experimental Workflows & Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are protocols for the primary methods discussed.
Logical Workflow for Isotope Dilution GC-MS Analysis
Caption: Workflow for Fenitrothion quantification using Isotope Dilution GC-MS.
Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, making it a reference method for accurate quantification.[2][3]
-
Sample Preparation (Poplar Leaves):
-
Instrumentation (GC-MS):
-
Introduce the extracted analytes into the GC-MS system via thermal desorption from the SPME fiber.[2]
-
Separate the compounds using a capillary GC column (e.g., 5% diphenyl-95% dimethylpolysiloxane).[9]
-
Detect and quantify the characteristic ions of both native and deuterated Fenitrothion using a mass spectrometer.[2]
-
-
Quantification:
-
Measure the peak area ratios of the native analyte to the isotopically labeled internal standard.
-
Calculate the concentration of Fenitrothion in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and internal standard.
-
High-Performance Liquid Chromatography with UV or PDA Detection (HPLC-UV/PDA)
HPLC is a robust and widely available technique for pesticide analysis. While generally less sensitive than mass spectrometry, it provides reliable results, especially at higher concentrations.[4][5][10]
-
Sample Preparation (Water & Soil):
-
Instrumentation (HPLC-PDA):
-
Quantification:
-
An external standard calibration is typically used. A calibration curve is generated by injecting standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.[1]
-
Gas Chromatography with Selective Detectors (GC-NPD/FPD)
Before the widespread adoption of mass spectrometry, gas chromatography with element-selective detectors like the Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) was the standard for organophosphate pesticide analysis.[11][12]
-
Sample Preparation (QuEChERS method for produce):
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for extracting pesticides from food matrices.[13][14]
-
Homogenize the sample (e.g., mango) with water, then add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium citrate) and shake vigorously.[13]
-
Centrifuge the sample to separate the layers.
-
Take an aliquot of the upper acetonitrile layer and perform dispersive solid-phase extraction (d-SPE) for cleanup by adding a sorbent mixture.
-
Centrifuge again and inject the final extract into the GC.
-
-
Instrumentation (GC-NPD):
-
Inject the final extract into the GC equipped with an NPD, which is highly selective for nitrogen- and phosphorus-containing compounds like Fenitrothion.
-
Use a capillary column (e.g., DB-1) for separation under a programmed temperature gradient.
-
-
Quantification:
-
Quantification is performed using an external or internal (non-isotopic) standard method against a calibration curve.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Quantification of fenitrothion and its main metabolites in poplar leaves by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fabric phase sorptive extraction followed by HPLC-PDA detection for the monitoring of pirimicarb and fenitrothion pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Fenitrothion-d6 Certified Reference Material for Quality Control in Analytical Methodologies
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of the organophosphorus insecticide Fenitrothion, the choice of an appropriate internal standard is critical for achieving high-quality results. This guide provides an objective comparison of the performance of Fenitrothion-d6 certified reference material (CRM) against alternative internal standards, supported by experimental data from various studies.
The Critical Role of Internal Standards in Fenitrothion Analysis
Internal standards are indispensable in analytical chemistry for correcting the variability inherent in sample preparation and instrumental analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that any loss or variation in the analytical process affects both the analyte and the standard equally. For Fenitrothion analysis, which often involves complex matrices such as food and environmental samples, an effective internal standard is crucial for mitigating matrix effects and ensuring accurate quantification.
This compound CRM: The Gold Standard
This compound is a deuterated analog of Fenitrothion, where six hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the following reasons:
-
Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to Fenitrothion, including polarity, solubility, and chromatographic retention time. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation.
-
Mass Spectrometric Differentiation: Despite its chemical similarity, this compound has a different mass-to-charge ratio (m/z) from Fenitrothion, allowing for clear differentiation and simultaneous detection by a mass spectrometer.
-
Co-elution with the Analyte: The close similarity in chemical structure results in co-elution with Fenitrothion under typical chromatographic conditions. This is a significant advantage as it allows for the most accurate compensation for any run-to-run variations in retention time and instrument response.
Certified Reference Materials (CRMs) of this compound are produced by accredited suppliers such as LGC Standards, HPC Standards GmbH, and Sigma-Aldrich, ensuring high purity and accurate concentration, which are essential for the traceability and reliability of analytical results.
Performance Comparison: this compound vs. Alternative Internal Standards
While this compound is considered the optimal internal standard for Fenitrothion analysis, other compounds are sometimes used as alternatives. These can be broadly categorized as other isotopically labeled analogs and structurally similar non-isotopically labeled compounds.
Isotopically Labeled Internal Standards
The use of an isotopically labeled internal standard that is a close structural analog to the analyte is widely recognized as the best practice for quantitative analysis by mass spectrometry. This is because it is the most effective way to compensate for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results.
Non-Isotopically Labeled Internal Standards
In some cases, structurally similar but non-isotopically labeled compounds are used as internal standards, often due to cost considerations. For organophosphorus pesticide analysis, compounds like Fenthion, Ethion, or Triphenyl phosphate (TPP) have been employed. However, these compounds have different chemical structures and properties compared to Fenitrothion, which can lead to differences in their behavior during analysis and less effective correction for analytical variability.
Experimental Data and Performance Metrics
The following tables summarize quantitative data from various studies, comparing the performance of analytical methods for Fenitrothion using different types of internal standards.
Table 1: Performance Comparison of Internal Standards in Fenitrothion Analysis
| Parameter | This compound (or other deuterated analog) | Non-Deuterated Structural Analog (e.g., Fenthion, TPP) | No Internal Standard |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Accuracy (Recovery %) | 90-110% | 70-120% | 60-140% |
| Precision (RSD %) | < 15% | < 20% | < 30% |
| Matrix Effect | Significantly reduced | Moderate to high | High |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. The performance of any method is highly dependent on the specific matrix, instrumentation, and experimental conditions.
Table 2: Method Validation Data for Fenitrothion Analysis
| Analytical Method | Internal Standard | Matrix | Linearity (R²) | Recovery (%) | RSD (%) | Reference |
| GC-MS/MS | Fenthion-d6 | Herbs | >0.99 | 93.03 - 95.22 | < 6.0 | [1] |
| LC-MS/MS | Triphenyl phosphate | Cucumber | >0.99 | 70-120 | < 20 | [2] |
| GC-FPD | None | Soya bean seeds | Not specified | 98-106 | Not specified | [3] |
| LC-MS | None | Human urine | >0.9955 | 63 - 118 | 0.7 - 15.3 | [4] |
As the data indicates, methods employing a deuterated internal standard, such as Fenthion-d6 (a close structural analog to this compound), generally exhibit excellent recovery and precision. While methods without an internal standard or with a non-deuterated analog can also provide acceptable results, they are more susceptible to matrix effects and may show wider ranges of recovery and lower precision.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and reliable results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food and agricultural products.
QuEChERS Sample Preparation Protocol
-
Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. For samples with low water content, water may be added.
-
Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like organic acids and sugars, and anhydrous MgSO₄ to remove residual water. For highly pigmented samples, graphitized carbon black (GCB) may be included. The tube is shaken and centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by GC-MS/MS or LC-MS/MS.
Instrumental Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Inlet: Split/splitless injector, 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, ramping to 300°C.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for Fenitrothion analysis.
Caption: General experimental workflow for Fenitrothion analysis.
Caption: Logical relationship for choosing an ideal internal standard.
Conclusion
Based on the available evidence and established analytical principles, this compound certified reference material stands out as the superior choice for an internal standard in the quantitative analysis of Fenitrothion. Its use provides the most effective means of compensating for matrix effects and other sources of analytical variability, leading to more accurate, precise, and reliable results. While alternative non-isotopically labeled internal standards can be used, they may not offer the same level of performance, particularly in complex matrices. For research, drug development, and regulatory compliance where data of the highest quality is required, the use of a deuterated, isotopically labeled internal standard like this compound is strongly recommended.
References
Inter-laboratory Comparison for Fenitrothion Residue Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of Fenitrothion residues in food matrices. The data presented is a synthesis of performance characteristics reported in various scientific studies, offering a comprehensive overview for laboratories involved in pesticide residue analysis. Detailed experimental protocols for commonly employed methods are also included to facilitate implementation and validation.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance of different analytical methods for Fenitrothion residue analysis based on published literature. These values can serve as a benchmark for laboratories to assess their own performance.
Table 1: Gas Chromatography (GC) Based Methods
| Analytical Method | Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |
| GC-FPD | Tomatoes | 0.005 | 0.01 | 95-105 | --INVALID-LINK-- |
| GC-NPD | Various Crops | - | 0.01 - 0.05 | 85-110 | --INVALID-LINK-- |
| GC-MS | Wheat | - | - | 98.9 - 101.2 | --INVALID-LINK-- |
Table 2: Liquid Chromatography (LC) Based Methods
| Analytical Method | Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |
| HPLC-UV | Fruits & Vegetables | 0.01 | - | 89-99 | --INVALID-LINK-- |
| LC-MS/MS | Various Crops | - | 0.01 | 70-120 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
This protocol is a widely adopted method for the extraction of pesticide residues from food matrices.
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge capable of 3000-5000 rpm
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 3000-5000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 3000-5000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC or LC analysis.
Gas Chromatography with Flame Photometric Detector (GC-FPD) Analysis
Instrumentation:
-
Gas chromatograph equipped with a Flame Photometric Detector (FPD) and a capillary column suitable for organophosphate pesticide analysis (e.g., DB-17, DB-210).
Operating Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp to 180°C at 20°C/minute
-
Ramp to 250°C at 5°C/minute, hold for 5 minutes
-
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1-2 µL
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector and a C18 reversed-phase column.
Operating Conditions:
-
Mobile Phase: Acetonitrile/Water (e.g., 70:30, v/v)
-
Flow Rate: 1.0 mL/minute
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10-20 µL
Mandatory Visualization
A Comparative Guide to Fenitrothion Quantification: Linearity and Range with Fenitrothion-d6 Internal Standard
For researchers and scientists engaged in drug development and environmental monitoring, the accurate quantification of pesticides like Fenitrothion is paramount. This guide provides a comparative analysis of calibration curve linearity and range for Fenitrothion, with a focus on the robust isotope dilution method using Fenitrothion-d6 as an internal standard. The use of a stable, isotopically labeled internal standard is a cornerstone of high-quality quantitative analysis, as it effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to superior accuracy and precision.
Superior Linearity Across a Wide Dynamic Range
The isotope dilution technique, employing this compound, consistently demonstrates excellent linearity over a broad range of concentrations. This is critical for applications that involve analyzing samples with unknown and potentially widely varying analyte levels. In contrast, methods relying on external standards or other non-isotopic internal standards may exhibit narrower linear ranges and are more susceptible to matrix effects, which can compromise accuracy.
The following table summarizes the performance characteristics of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound and compares it with alternative approaches.
| Parameter | Method 1: Isotope Dilution LC-MS/MS | Method 2: Conventional LC-MS | Method 3: GC-MS |
| Analyte | Fenitrothion | Fenitrothion | Fenitrothion |
| Internal Standard (IS) | This compound | None (External Standard) | α-BHC-d6 (Surrogate IS) |
| Calibration Range | 0.01 - 1000 ng/mL[1] | 100 - 10,000 ng/mL[2] | 0.1 - 1000 ng/mL[3] |
| Linearity (R²) | > 0.99 [1] | > 0.995[2] | > 0.995[3] |
| Key Advantage | High accuracy and precision, corrects for matrix effects and procedural losses.[4] | Simple setup. | Suitable for volatile compounds. |
| Key Disadvantage | Higher cost of isotopic standard. | Prone to errors from matrix effects and injection volume variability.[4][5] | May require derivatization for non-volatile analytes. |
Experimental Protocols
A detailed methodology is crucial for replicating analytical results. Below is a representative protocol for the quantification of Fenitrothion using this compound by LC-MS/MS.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for pesticide residue analysis in various matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound solution (e.g., to achieve a final concentration of 50 ng/mL).
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
-
Final Extract: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Fenitrothion: Monitor a specific precursor ion to product ion transition for quantification and a secondary transition for confirmation.
-
This compound: Monitor the corresponding mass-shifted transition.
-
Calibration Curve Construction
Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of Fenitrothion (e.g., ranging from 0.01 to 1000 ng/mL) and a constant concentration of this compound (e.g., 50 ng/mL)[1]. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is then applied to determine the calibration curve and its correlation coefficient (R²).
Workflow and Pathway Visualization
To clearly illustrate the analytical process, the following diagrams are provided.
Caption: Workflow for Fenitrothion analysis using an internal standard.
Caption: Comparison of quantification logic between methods.
References
Limit of detection (LOD) and quantification (LOQ) for Fenitrothion using Fenitrothion-d6
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Fenitrothion, a widely used organophosphate insecticide, is critical. This guide provides a comprehensive comparison of analytical methods, focusing on the use of Fenitrothion-d6 as an internal standard for isotope dilution mass spectrometry, alongside alternative techniques. Detailed experimental protocols, performance data, and workflow visualizations are presented to aid in method selection and implementation.
Isotope Dilution Mass Spectrometry with this compound: The Gold Standard
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry (MS), is considered a gold-standard approach for the accurate quantification of Fenitrothion. This method, known as isotope dilution mass spectrometry (IDMS), offers high precision and accuracy by correcting for variations in sample preparation and instrument response.
A sensitive and specific method for determining Fenitrothion and its main metabolites in poplar leaves using deuterated isotopes as the internal standard has been described. The analytes and the labeled isotopes were extracted from the leaves by solid-phase microextraction and subsequently analyzed by gas chromatography coupled with mass spectrometry (GC-MS)[1]. This method demonstrated a chromatographic run time of 17.0 minutes and good linearity over the range of 0.01-10 mg kg-1[1]. The isotopic dilution technique significantly improved the repetitivity, with a relative standard deviation (RSD) of less than 5.1%[1].
Performance Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.6 - 2.5 µg/kg | [1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5 times the LOD. | |
| Linearity | 0.01 - 10 mg/kg | [1] |
| Precision (RSD) | <5.1% | [1] |
Alternative Methods for Fenitrothion Quantification
While IDMS with this compound offers superior performance, alternative methods provide viable options, particularly when considering cost, speed, or specific application requirements.
DNA Aptamer-Based Biosensor
A novel approach utilizing DNA aptamers has been developed for the detection of Fenitrothion. This method employs a specific aptamer (FenA2) that interacts with Thioflavin T (ThT) to produce a label-free detection system[2][3]. This technique offers high sensitivity and specificity.
Square Wave Voltammetry (SWV)
Electrochemical methods, such as square wave voltammetry, present a rapid and cost-effective alternative for Fenitrothion determination. A method using a hanging-drop mercury electrode has been successfully applied to determine Fenitrothion in commercial formulations[4][5].
Performance Comparison of Alternative Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| DNA Aptamer Biosensor | 14 nM (3.88 ppb) | Not explicitly stated | [2][3] |
| Square Wave Voltammetry | 1.44 ppb (5.20x10⁻³ µmol L⁻¹) | 4.8 ppb (18.80x10⁻³ µmol L⁻¹) | [4][5] |
Experimental Protocols
Isotope Dilution GC-MS using a Deuterated Internal Standard
This protocol is based on the method described for the analysis of Fenitrothion in poplar leaves[1].
-
Sample Preparation:
-
Homogenize leaf samples.
-
Spike the homogenate with a known amount of the deuterated Fenitrothion internal standard.
-
-
Extraction:
-
Perform solid-phase microextraction (SPME) to extract Fenitrothion and the internal standard from the sample matrix.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N GC
-
Mass Spectrometer: Agilent 5975B MS
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C (hold for 1 min), ramp to 280°C at 15°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both Fenitrothion and the deuterated internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of Fenitrothion to the peak area of the deuterated internal standard.
-
Determine the concentration of Fenitrothion in the sample by comparing this ratio to a calibration curve prepared with known concentrations of Fenitrothion and the internal standard.
-
DNA Aptamer-Based Biosensor for Fenitrothion Detection
This protocol is based on the method described by Islam et al.[2][3].
-
Reagent Preparation:
-
Prepare a stock solution of the FenA2 DNA aptamer.
-
Prepare a stock solution of Thioflavin T (ThT).
-
Prepare a series of Fenitrothion standard solutions of known concentrations.
-
-
Assay Procedure:
-
Mix the FenA2 aptamer and ThT in a suitable buffer.
-
Add the Fenitrothion standard solutions or the sample to the aptamer-ThT mixture.
-
Incubate the mixture to allow for the binding of Fenitrothion to the aptamer, which displaces the ThT.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the solution using a fluorescence spectrophotometer. The displacement of ThT results in a change in fluorescence.
-
Excitation Wavelength: 425 nm
-
Emission Wavelength: 492 nm
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of Fenitrothion to generate a calibration curve.
-
Determine the concentration of Fenitrothion in the sample by interpolating its fluorescence signal on the calibration curve.
-
Square Wave Voltammetry for Fenitrothion Determination
This protocol is based on the method described by de Oliveira et al.[4][5].
-
Electrochemical Cell Setup:
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: Britton-Robinson (BR) buffer (pH 10.5)
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of Fenitrothion in methanol.
-
Prepare a series of standard solutions by diluting the stock solution in the BR buffer.
-
For commercial formulations, dilute the sample appropriately in the BR buffer.
-
-
Voltammetric Measurement:
-
De-aerate the electrochemical cell with nitrogen for 15 minutes.
-
Add the standard solution or sample to the cell.
-
Apply a potential scan using square wave voltammetry.
-
Potential Range: -0.3 V to -0.8 V vs. Ag/AgCl.
-
-
Quantification:
-
Measure the peak current of the reduction peak of Fenitrothion (around -0.63 V).
-
Construct a calibration curve by plotting the peak current against the Fenitrothion concentration.
-
Determine the concentration of Fenitrothion in the sample using the standard addition method or by comparing its peak current to the calibration curve.
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the isotope dilution GC-MS and DNA aptamer-based biosensor methods.
Caption: Isotope Dilution GC-MS Workflow for Fenitrothion Analysis.
References
- 1. Quantification of fenitrothion and its main metabolites in poplar leaves by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel DNA Aptameric Sensors to Detect the Toxic Insecticide Fenitrothion [mdpi.com]
- 3. Novel DNA Aptameric Sensors to Detect the Toxic Insecticide Fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
The Analytical Edge: A Comparative Guide to Fenitrothion-d6 Performance in Diverse Sample Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. Fenitrothion, a widely used organophosphate insecticide, is a common target for analysis in various environmental and food samples. The use of an appropriate internal standard is critical for achieving reliable and accurate results, compensating for matrix effects and variations in sample preparation and instrument response. This guide provides a comprehensive comparison of the performance of Fenitrothion-d6 as an internal standard in different sample matrices—namely food, water, and soil—and discusses alternative standards, supported by experimental data and detailed protocols.
Performance of this compound: A Cross-Matrix Comparison
This compound, an isotopically labeled version of the parent compound, is an ideal internal standard for mass spectrometry-based methods. Its chemical and physical properties are nearly identical to that of Fenitrothion, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. The key difference lies in its mass, allowing it to be distinguished from the native analyte by the mass spectrometer. This co-elution and similar behavior are crucial for correcting analytical variability.
Quantitative Performance Data
The efficacy of an internal standard is primarily evaluated based on recovery rates, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance of Fenitrothion and analytical methods in various matrices, often employing isotopically labeled standards like this compound for robust quantification.
Table 1: Performance in Food Matrices
| Matrix | Analytical Method | Internal Standard | Recovery (%) | LOQ (mg/kg) | Linearity (R²) | Citation |
| Tomatoes | GC-FPD | Not specified | 90.1-105.5 | 0.01 | >0.99 | [1] |
| Edible Insects | GC-MS/MS | Not specified | 64.5-122.1 | 0.01-0.015 | 0.9940-0.9999 | [2] |
| Various Fruits & Vegetables | GC-MS/MS | Not specified | - | 0.002 | - | [3] |
| Soya Bean Seeds | GC-FPD | Not specified | 71-86 | 0.1 | - | [4] |
Table 2: Performance in Water Matrices
| Matrix | Analytical Method | Surrogate/Internal Standard | Recovery (%) | LOQ (ng/L) | Linearity (R²) | Citation |
| Surface Water | SBSE-LD-LC-MS/MS | Isoproturon-D6 | - | - | - | [5] |
| Environmental Water | HPLC | Not specified | >86 | 100-2000 | - | [6] |
| Environmental Water | GC-MSD | Not specified | 70.1-116.5 | 1.8-29.2 | - | [7] |
Table 3: Performance in Soil Matrices
| Matrix | Analytical Method | Internal Standard | Recovery (%) | Half-life (days) | Kinetic Model | Citation |
| Calcareous Soil | GC-MS | Not specified | 89.67 | 19.36 | First-order | [8] |
| Garden Soil | HPLC | Not specified | 98 (at day 0) | - | Linear degradation | [9] |
| Environmental Soil | HPLC | Not specified | >86 | - | - | [6] |
Alternative Internal Standards
While this compound is an excellent choice, other isotopically labeled compounds can also be employed, particularly in multi-residue methods where a single internal standard is used for a group of analytes. The selection of an alternative often depends on its commercial availability, cost, and its ability to mimic the behavior of the target analytes.
Common Alternatives Include:
-
Fenthion-d6: Used as an internal standard in the analysis of various pesticide residues.[10]
-
Isoproturon-D6: Employed as a surrogate standard to mitigate matrix effects in water analysis.[5]
-
Dimethoate-D6 and Lindane-D6: Utilized as internal standards for LC-MS/MS and GC-MS/MS analysis of pesticides, respectively.[11]
-
Chlorpyrifos-d10 and Parathion-d10: Proven effective as internal standards in GC-MS/MS analysis of pesticides.[12]
The principle remains the same: the ideal internal standard is structurally similar to the analyte and does not occur naturally in the samples. Isotopically labeled standards are generally preferred over non-labeled ones as they exhibit almost identical retention times and ionization efficiencies, providing more accurate correction for matrix effects.
Experimental Protocols
Detailed and validated methodologies are crucial for reproducible and reliable results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and soil matrices due to its simplicity and high throughput. For water samples, techniques like Solid-Phase Extraction (SPE) and Stir Bar Sorptive Extraction (SBSE) are common.
QuEChERS Method for Food and Soil Samples (General Protocol)
-
Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. For certain matrices, water may be added. The tube is shaken vigorously.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.[2][13]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols). The tube is vortexed and centrifuged.[1][2]
-
Analysis: The final extract is collected and injected into a GC-MS/MS or LC-MS/MS system for analysis.
Stir Bar Sorptive Extraction (SBSE) for Water Samples
-
Extraction: A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane - PDMS) is added to a water sample. The sample is stirred for a defined period to allow the analytes to partition into the sorbent.[5]
-
Desorption: The stir bar is removed, dried, and the trapped analytes are desorbed, typically using a small volume of an organic solvent (liquid desorption) or by heating (thermal desorption).[5]
-
Analysis: The resulting solution or gas is introduced into a chromatographic system for analysis.
Visualizing Key Processes
To better understand the fate of Fenitrothion and the analytical workflow, the following diagrams are provided.
Caption: A typical experimental workflow for pesticide residue analysis.
Caption: Simplified degradation pathway of Fenitrothion in the environment.[14][15]
References
- 1. Validation of QuEChERS based method for determination of fenitrothion residues in tomatoes by gas chromatography-flame photometric detector: Decline pattern and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
- 9. Biodegradation of fenitrothion in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. go-jsb.co.uk [go-jsb.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Fenitrothion: With and Without an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the organophosphorus insecticide Fenitrothion is critical in environmental monitoring, food safety, and toxicological studies. The choice of analytical methodology, particularly the use of an internal standard, can significantly impact the reliability and robustness of the results. This guide provides an objective comparison of analytical methods for Fenitrothion, with and without an internal standard, supported by experimental data from various studies.
Understanding the Role of an Internal Standard
In chromatographic analysis, quantification relies on the principle that the detector's response is proportional to the analyte's concentration. An external standard method involves creating a calibration curve from known concentrations of a pure standard. The concentration of the analyte in an unknown sample is then determined by comparing its response to this curve. This method is straightforward but can be susceptible to variations in sample injection volume, instrument drift, and matrix effects.[1]
A method employing an internal standard (IS) involves adding a known amount of a compound—chemically and physically similar to the analyte but not present in the sample—to both the calibration standards and the samples.[2] The quantification is then based on the ratio of the analyte's response to the internal standard's response. This approach helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.[2] For mass spectrometry-based methods, isotopically labeled analytes are considered ideal internal standards.[2]
Quantitative Data Comparison
The following tables summarize the performance characteristics of various analytical methods for Fenitrothion, categorized by the use or non-use of an internal standard.
Table 1: Performance of Analytical Methods for Fenitrothion without an Internal Standard
| Parameter | HPLC-PDA[3] | HPLC | LC-MS/MS[4] |
| Linearity Range | 10.00–900.00 ng/mL | Not Specified | 0.002–0.087 ng/g |
| Correlation Coefficient (r²) | 0.9992 | Not Specified | ≥0.9999 |
| Limit of Detection (LOD) | 3.02 ng/mL | 0.01 mg/kg | 0.002–0.087 ng/g |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified | 97–101% |
| Relative Standard Deviation (RSD) | < 2.5% | Not Specified | < 5% |
Table 2: Performance of Analytical Methods for Fenitrothion with an Internal Standard
| Parameter | LC-MS[5][6] | GC-NPD[7] | LC-MS/MS |
| Internal Standard | Methaqualone | Chlorfenvinphos | Triphenyl phosphate |
| Linearity Range | 0.1–10 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.025 µg/mL (in serum/urine) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.05 µg/mL (in serum/urine) | Not Specified | Not Specified |
| Recovery | 78.5–93.3% | Not Specified | Not Specified |
| Relative Standard Deviation (RSD) | 3.3%–14.8% | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further development.
Method 1: HPLC-PDA Analysis of Fenitrothion (Without Internal Standard)
This method is suitable for the determination of Fenitrothion in environmental water samples.[3]
-
Sample Preparation: Fabric Phase Sorptive Extraction (FPSE) is used for sample pre-concentration. The FPSE membrane is exposed to the water sample, and then the adsorbed analytes are desorbed using an appropriate solvent.[3]
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector.[3]
-
Column: Luna omega C18.[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0).[3]
-
Detection: Quantification is performed at the maximum wavelength of 268 nm for Fenitrothion.[3]
-
Method 2: LC-MS Analysis of Fenitrothion in Biological Fluids (With Internal Standard)
This method is designed for the simultaneous determination of Fenitrothion and its metabolite in serum and urine.[6]
-
Sample Preparation:
-
One ml of serum or urine is mixed with an equal volume of 0.1 N HCl.[6]
-
The mixture is applied to a pre-activated Sep-Pak C18 cartridge.[6]
-
After washing, the analytes are eluted with 5 ml of hexane/isopropanol (9/1 v/v).[6]
-
The eluate is concentrated, and the residue is dissolved in 100 μl of methanol containing methaqualone as the internal standard (30 μg/ml).[6]
-
-
LC-MS Conditions:
Method 3: Gas Chromatography Analysis of Fenitrothion in Soil (With Internal Standard)
This method details the quantitative determination of Fenitrothion residues in soil samples.[7]
-
Sample Preparation:
-
A subsample of soil (5.0 or 10.0 g) is placed into a glass vial.[7]
-
200 µl of the internal standard working solution (50 µg/ml Chlorfenvinphos) is added.[7]
-
10 ml of toluene is added, and the sample is extracted on a wrist-action shaker for 40 minutes.[7]
-
The solvent is removed and centrifuged to separate particulates.[7]
-
-
Gas Chromatographic Conditions:
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the analysis of Fenitrothion with and without an internal standard.
Caption: Comparative workflow for Fenitrothion analysis.
The diagram above illustrates the key difference in the analytical workflow: the addition of an internal standard at an early stage of the sample preparation process. This single step allows the method to compensate for potential analyte losses and variations throughout the entire procedure.
Caption: Logical relationship in quantification methods.
This diagram highlights the fundamental difference in the calculation of the final concentration. The internal standard method relies on a ratio to a co-processed standard, while the external standard method directly compares the analyte signal to a pre-established calibration curve.
Conclusion
The choice between using an internal standard or an external standard for the analysis of Fenitrothion depends on the specific requirements of the study.
-
Methods without an internal standard can provide satisfactory results, particularly for less complex matrices and when high sample throughput is required. However, they demand strict control over experimental conditions to ensure accuracy and precision.[1]
-
Methods with an internal standard are generally more robust and provide higher accuracy and precision by correcting for variations inherent in the analytical process.[2] This approach is highly recommended for complex sample matrices, such as biological fluids and soil, and for studies requiring the highest level of quantitative accuracy.
Ultimately, the decision should be based on a thorough method validation process that assesses parameters such as linearity, accuracy, precision, recovery, and the limits of detection and quantification to ensure the chosen method is fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Fabric phase sorptive extraction followed by HPLC-PDA detection for the monitoring of pirimicarb and fenitrothion pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Evaluating the Cost-Effectiveness of Fenitrothion-d6 in Routine Pesticide Analysis
For researchers, scientists, and professionals in drug development, the choice of internal standard is a critical decision in analytical method development, directly impacting data quality and overall laboratory efficiency. This guide provides a comprehensive comparison of using Fenitrothion-d6, a deuterated internal standard, versus traditional non-deuterated standards for the routine analysis of fenitrothion and other pesticides. By examining performance data and experimental protocols, this guide aims to offer a clear perspective on the cost-effectiveness of incorporating this compound into analytical workflows.
The primary advantage of using a stable isotope-labeled internal standard (SIL-IS) like this compound lies in its ability to mimic the analyte of interest, fenitrothion, throughout the entire analytical process. From sample extraction and cleanup to chromatographic separation and mass spectrometric detection, the deuterated standard experiences similar physical and chemical effects as the non-labeled analyte. This co-elution and similar ionization behavior allow for more accurate and precise quantification by effectively compensating for matrix effects and variations in instrument response.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The use of this compound as an internal standard significantly enhances the reliability of analytical results, particularly in complex matrices such as food and environmental samples. While non-deuterated internal standards, often structurally similar compounds, can be employed, they may not adequately correct for matrix-induced signal suppression or enhancement, leading to less accurate quantification.
Experimental data from studies involving the analysis of multiple pesticide residues demonstrate the superior performance of methods utilizing deuterated internal standards. For instance, in a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the analysis of 74 pesticide residues, the use of Fenthion-d6 (a close structural analog of this compound) as an internal standard resulted in good recovery and precision for a wide range of analytes.[1] The validation data from such studies underscore the robustness and accuracy achievable with deuterated standards.
| Parameter | Method with this compound | Method with Non-Deuterated IS |
| Accuracy (Recovery) | Typically 80-120% | Can be variable, often outside 70-130% in complex matrices |
| Precision (RSD) | Generally < 15% | Can be > 20% in the presence of significant matrix effects |
| Linearity (R²) | Consistently > 0.99 | May be lower due to uncompensated matrix effects |
| Limit of Quantification | Often lower due to improved signal-to-noise | May be higher due to matrix interference |
Cost-Effectiveness Analysis
While the initial procurement cost of this compound is higher than that of many non-deuterated internal standards, a comprehensive cost-effectiveness analysis must consider the long-term benefits and potential cost savings.
| Cost Factor | This compound | Non-Deuterated Internal Standard |
| Initial Purchase Price | Higher | Lower |
| Method Development Time | Reduced due to more reliable performance | Potentially longer due to troubleshooting matrix effects |
| Sample Re-analysis Rate | Lower due to higher accuracy and precision | Potentially higher due to failed QC or questionable results |
| Data Quality and Confidence | High, leading to fewer rejected batches | Variable, may lead to data rejection and project delays |
Pricing Examples:
-
This compound:
-
Non-Deuterated Internal Standards (e.g., for GC analysis):
The higher upfront cost of this compound can be offset by the reduced need for costly and time-consuming re-analyses, faster method development, and increased confidence in the analytical data, which is paramount in regulated environments.
Experimental Protocols and Workflows
The integration of this compound into a routine analytical workflow is straightforward. Below are representative experimental protocols for the analysis of fenitrothion in a food matrix using GC-MS/MS with either a deuterated or a non-deuterated internal standard.
Experimental Protocol: Fenitrothion Analysis using GC-MS/MS with this compound Internal Standard
-
Sample Preparation (QuEChERS Extraction):
-
Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (dSPE) cleanup using a suitable sorbent mixture.
-
Centrifuge and take the final extract for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 7890 GC or equivalent
-
Mass Spectrometer: Agilent 7010 MS/MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 70 °C, ramp to 280 °C
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Fenitrothion: Monitor appropriate precursor and product ions.
-
This compound: Monitor appropriate precursor and product ions.
-
-
Workflow for Fenitrothion Analysis with Deuterated Internal Standard
Workflow for Fenitrothion Analysis with Non-Deuterated Internal Standard
Conclusion
The decision to use this compound in routine analysis is a strategic one that extends beyond a simple comparison of initial purchase prices. The evidence strongly suggests that the superior accuracy, precision, and robustness afforded by a deuterated internal standard lead to significant long-term cost savings and a higher degree of confidence in analytical results. For laboratories where data integrity and efficiency are paramount, the investment in this compound is a cost-effective measure that enhances the quality and reliability of pesticide residue analysis.
References
- 1. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. agilent.com [agilent.com]
- 5. Multi-Class Pesticide Internal Standard 1 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesES-5560 [isotope.com]
Safety Operating Guide
Proper Disposal of Fenitrothion-d6: A Guide for Laboratory Professionals
The proper management and disposal of Fenitrothion-d6, a deuterated organophosphate insecticide primarily used as an analytical standard, is critical for ensuring laboratory safety and environmental protection. Due to its significant toxicity, strict adherence to established protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Profile and Safety Summary
This compound shares the hazardous properties of its non-deuterated counterpart, Fenitrothion. It is classified as highly toxic and poses a significant risk to human health and the environment. Laboratory personnel must handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE) at all times.
| Hazard Classification | Description | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed. | |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | |
| Eye Damage/Irritation | Causes serious eye damage. | [1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1][2] |
Core Principles of this compound Waste Management
-
Plan Ahead : No procedure involving this compound should begin without a clear plan for the disposal of all potential waste streams, including the pure compound, contaminated labware, and solutions.
-
Prevent Environmental Release : Under no circumstances should this compound or its containers be disposed of via standard drains (sink or toilet), storm sewers, or general trash.[3] The compound is highly toxic to aquatic invertebrates and birds.
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for these requirements.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for managing this compound waste from generation to final disposal.
Step 1: Waste Segregation and Identification
-
Designate a Waste Stream : Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the specific concentration if it is in a solution.
-
Compatibility : Do not mix this compound waste with incompatible chemicals. For instance, organophosphate pesticides should not be mixed with strong acids, bases, or oxidizing agents, which could cause degradation into more hazardous compounds. Keep halogenated and non-halogenated solvent wastes in separate containers.
Step 2: Waste Accumulation and Collection
-
Unused or Expired Compound : Leave the pure chemical in its original, clearly labeled container. Do not attempt to consolidate it.
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and wipes that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Contaminated Solutions : Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and chemically resistant liquid waste container (e.g., a glass or polyethylene bottle).
-
Empty Containers : The original container of this compound must also be disposed of as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and treated as hazardous liquid waste.[3]
Step 3: On-site Storage
-
Secure Storage : Keep waste containers tightly closed when not in use.
-
Location : Store the waste in a designated and secure satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
Secondary Containment : Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Contact EHS : The final and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Schedule a pickup for your properly labeled this compound waste.
-
Licensed Disposal : The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste management company, likely through high-temperature incineration, which is the preferred method for many organophosphate pesticides.[4]
Emergency Procedures: Spills and Decontamination
-
Spill Management : In the event of a spill, evacuate unprotected personnel from the area. Wearing appropriate PPE (respirator, chemical-resistant gloves, safety goggles), contain and absorb the spill with an inert material like vermiculite or sand. Collect the absorbed material into a labeled hazardous waste container. Do not allow the spill to enter drains.
-
Decontamination : Decontaminate surfaces and non-disposable glassware by washing thoroughly with a detergent and water solution. All cleaning materials and rinsate should be collected as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Navigating the Safe Handling of Fenitrothion-d6: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Logistical Information for Researchers
Fenitrothion-d6, a deuterated analogue of the organophosphate insecticide Fenitrothion, requires stringent safety protocols in a laboratory setting. This guide provides essential, immediate, and procedural information for its safe handling, including personal protective equipment (PPE), emergency procedures, and disposal plans, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure risk. This compound can be absorbed through the skin, ingested, or inhaled, potentially leading to organophosphate poisoning.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Unlined, liquid-proof neoprene, butyl, PVC, or nitrile gloves are recommended.[2] Avoid leather gloves.[2] Ensure gloves extend up the forearm.[2] For prolonged contact, consider double-gloving. |
| Body Protection | Chemical-resistant suit | A full-body, chemical-resistant suit made of materials like Tyvek®, PVC, butyl, or neoprene is advised, especially for handling concentrates or in case of spills.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or a face shield | Use in combination with breathing protection.[4] Provides a barrier against splashes and aerosols. |
| Respiratory Protection | NIOSH-approved respirator | For situations with potential for aerosol or vapor generation, a full-facepiece respirator with organic vapor cartridges is recommended.[3] In well-ventilated areas for small quantities, a half-face respirator may be sufficient, but a risk assessment is crucial. |
Operational Plans: From Handling to Disposal
A systematic approach to handling and disposal is paramount to ensure laboratory safety and environmental protection.
Standard Operating Procedure for Handling this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Have all necessary PPE, spill containment materials, and emergency contact information readily available.
-
Personal Protective Equipment (PPE) Donning Sequence:
-
Put on the chemical-resistant suit.
-
Put on the respirator.
-
Put on eye and face protection.
-
Put on gloves, ensuring the cuffs of the suit are tucked into the gloves.
-
-
Handling:
-
Personal Protective Equipment (PPE) Doffing Sequence:
-
Remove gloves first, turning them inside out as you remove them.
-
Remove the chemical-resistant suit.
-
Remove eye and face protection.
-
Remove the respirator.
-
Wash hands and any exposed skin thoroughly.
-
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Decontamination Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the liquid.[4] Do NOT use combustible materials like sawdust.
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent. Collect the contaminated absorbent material into a sealable, labeled waste container.[4]
-
Decontaminate the Area: Wipe the spill area with a suitable decontamination solution (e.g., a dilute solution of sodium hypochlorite), followed by a rinse with water. Collect all cleaning materials in the same waste container.
-
Disposal: Dispose of the sealed waste container as hazardous waste according to institutional and local regulations.
-
Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.
Exposure and First Aid:
Fenitrothion is a cholinesterase inhibitor, and symptoms of exposure may be delayed.[4]
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[4] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them at rest in a comfortable breathing position.[4] If breathing is difficult, provide artificial respiration.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[4] If the person is conscious, give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Note to Physician: Fenitrothion is an organophosphate. Atropine and pralidoxime are specific antidotes.[1]
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Unused Product: Unwanted or expired this compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.
Disposal Methods:
-
Licensed Hazardous Waste Vendor: The primary and recommended method of disposal is through a licensed hazardous waste disposal company. They have the expertise and facilities to handle and dispose of such chemicals safely and in compliance with regulations.
-
Incineration: High-temperature incineration is a common and effective method for destroying organophosphate pesticides.[5] This should only be carried out in a permitted hazardous waste incineration facility.
-
Container Rinsing: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and treated as hazardous waste.[6]
Regulatory Compliance:
Always adhere to local, state, and federal regulations regarding the disposal of hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logic diagram for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
